1-(Dichloromethylidene)-4-methylcyclohexane
Description
Properties
IUPAC Name |
1-(dichloromethylidene)-4-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2/c1-6-2-4-7(5-3-6)8(9)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHGLOHOMYZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(Cl)Cl)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane
An In-Depth Technical Guide to the Synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane
Strategic Pathways for Gem-Dichloroalkene Installation on Cyclic Ketones
Target Molecule: 1-(Dichloromethylidene)-4-methylcyclohexane CAS Registry Number: 119124-13-9 Core Functionality: Exocyclic gem-dichloroalkene Primary Applications: Bioisostere of carbonyls/olefins, metabolic blocking group, and precursor for terminal alkynes (via Corey-Fuchs rearrangement).
Executive Summary & Retrosynthetic Analysis
The synthesis of 1-(dichloromethylidene)-4-methylcyclohexane presents a classic challenge in organic synthesis: the olefination of a sterically hindered cyclic ketone to a gem-dihaloalkene. Unlike aldehydes, which react readily under standard Corey-Fuchs conditions, 4-substituted cyclohexanones require more robust electrophilic species to overcome the steric strain of the forming exocyclic double bond.
This guide details three distinct pathways, prioritized by scalability , atom economy , and operational safety :
-
The Phosphonate Route (Modified Horner-Wadsworth-Emmons): The most reliable method for ketones, offering high yields and avoiding bulk toxic solvents.
-
The Modified Ramirez/Appel Olefination: A direct conversion using triphenylphosphine (
) and bromotrichloromethane ( ), replacing the banned carbon tetrachloride ( ). -
The Hydrazone-Copper Catalysis Route: A high-atom-economy alternative for specific derivatives.
Retrosynthetic Logic
The target molecule is disconnected at the C1 exocyclic double bond. The precursor is universally 4-methylcyclohexanone . The transformation requires a "dichloromethylidene" synthon (
Figure 1: Retrosynthetic disconnection of the target gem-dichloroalkene.
Pathway A: The Phosphonate Route (Modified HWE)
Status: Gold Standard for Ketones
This pathway utilizes diethyl (dichloromethyl)phosphonate in a Horner-Wadsworth-Emmons (HWE) type reaction. Unlike the standard Wittig reaction, the phosphonate carbanion is more nucleophilic and less bulky than the triphenylphosphonium ylide, making it superior for hindered ketones like 4-methylcyclohexanone.
Mechanism of Action
-
Deprotonation: The phosphonate is deprotonated by a strong base (LiHMDS or LDA) at -78°C to form the
-dichloromethyl carbanion. -
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of 4-methylcyclohexanone.
-
Elimination: The intermediate alkoxide undergoes intramolecular attack on the phosphorus, followed by elimination of diethyl phosphate to yield the dichloroalkene.
Experimental Protocol
Reagents:
-
Diethyl (dichloromethyl)phosphonate (1.2 equiv)[1]
-
4-Methylcyclohexanone (1.0 equiv)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.3 equiv) or
-BuLi. -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous THF (50 mL) and diethyl (dichloromethyl)phosphonate (20 mmol).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS (26 mL, 1.0 M) dropwise over 20 minutes. The solution typically turns yellow/orange, indicating anion formation. Stir for 30 minutes at -78°C.
-
Addition: Dissolve 4-methylcyclohexanone (16.6 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Critical Checkpoint: Monitoring by TLC is essential. If the intermediate adduct is stable, warming to room temperature or reflux may be required to force the elimination step.
-
-
Quench & Workup: Quench with saturated aqueous
. Extract with diethyl ether ( mL).[2] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the clear oil product.
Key Advantages:
-
Avoids the use of
. -
High stereocontrol (though irrelevant for symmetric gem-dichloro).
-
Scalable to gram quantities.
Pathway B: The Modified Ramirez Olefination
Status: Operational Simplicity (Green Modification)
The classical synthesis uses
Mechanism: The Halophilic Attack
Triphenylphosphine attacks the halogen of the tetrahalomethane, generating a phosphonium salt. This species reacts with the ketone to form an oxaphosphetane intermediate (or similar betaine), which collapses to the alkene and triphenylphosphine oxide.
Figure 2: Mechanistic flow of the Phosphine-Mediated Dichloromethylenation.
Experimental Protocol (Green Modified)
Reagents:
-
Triphenylphosphine (
) (4.0 equiv) -
Bromotrichloromethane (
) (2.0 equiv) -
4-Methylcyclohexanone (1.0 equiv)
-
Solvent: Acetonitrile (
) or Dichloromethane ( ).
Step-by-Step Methodology:
-
Activation: In a dry flask under
, dissolve (40 mmol) in dry Acetonitrile (60 mL). -
Halogen Source: Add
(20 mmol) dropwise at 0°C. The solution will turn an intense color (often orange/red) indicating the formation of the phosphonium species. Stir for 10 minutes. -
Substrate Addition: Add 4-methylcyclohexanone (10 mmol) in one portion.
-
Reaction: Heat the mixture to 60°C (reflux) for 4–6 hours. Acetonitrile is preferred over DCM to achieve the higher temperature required for ketones.
-
Workup: Cool to room temperature. Add Hexanes (100 mL) to precipitate the bulk of the Triphenylphosphine Oxide (
). Filter the solids.[4] -
Purification: Concentrate the filtrate. The residue will contain product and residual phosphorus byproducts. Purify via silica gel chromatography (100% Pentane or Hexane).
Safety Note:
Comparative Analysis of Methods
| Feature | Pathway A: Phosphonate (HWE) | Pathway B: Modified Ramirez ( |
| Reagent Availability | Commercial (Specialty) | Common Lab Reagents |
| Atom Economy | Moderate (Phosphate waste) | Poor ( |
| Purification | Easy (Water soluble byproducts) | Difficult (Removing |
| Yield (Ketones) | High (75-90%) | Moderate (50-70%) |
| Reaction Conditions | Cryogenic (-78°C) | Reflux (60-80°C) |
| Recommendation | Primary Choice for Pharma/R&D | Backup for Quick Scale-up |
Critical Troubleshooting & Optimization
The "Alkyne" Side Reaction
In the Phosphonate pathway, if excess base (2.0+ equiv) is used, the resulting gem-dichloroalkene can undergo a Fritsch-Buttenberg-Wiechell rearrangement in situ to form the terminal alkyne (1-ethynyl-4-methylcyclohexane).
-
Prevention: Strictly control the stoichiometry of the base (1.1–1.3 equiv max) and keep the temperature low during the initial addition. Quench immediately after the starting material is consumed.
Steric Hindrance
The 4-methyl group is distal, but the cyclohexane ring itself presents steric bulk compared to aldehydes.
-
Optimization: If conversion is low in Pathway B, switch to Tris(dimethylamino)phosphine (
) instead of . This reagent is more nucleophilic and accelerates the reaction with hindered ketones.
References
-
Preparation of Diethyl (dichloromethyl)
-
General Synthesis of 1,1-Dichloroalkenes (Review)
- Chemical Reviews, 2011, 111, 11, 6947–7034. "Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems".
-
Modified Appel/Ramirez Reaction (
):- Synthesis, 2011, 342-346. "Stoichiometric Bromotrichloromethane in Acetonitrile...".
-
Phosphonate Olefination of Ketones
- Synthesis, 1996, 1494-1498. "An Improved Synthesis of Dichloroalkylphosphonates...
-
AlCl3 Mediated Synthesis (Alternative)
-
Beilstein Journal of Organic Chemistry, 2021, 17, 404–409.[9] "Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones".
-
Sources
- 1. epdf.pub [epdf.pub]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene) cyclohexane and use thereof in the synthesis of 7,7,8,8-tetracyanoquinodimethane - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. d-nb.info [d-nb.info]
Technical Whitepaper: Spectroscopic Characterization & Synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane
Abstract
This technical guide provides a comprehensive analysis of 1-(dichloromethylidene)-4-methylcyclohexane , a critical vinylidene chloride intermediate often employed in the synthesis of functionalized pyrethroids, polycyclic systems, and chiral building blocks. This document details the specific spectroscopic signatures (NMR, IR, MS) required for structural validation, alongside a robust synthetic protocol based on the Ramirez olefination.
Chemical Identity & Context
-
IUPAC Name: 1-(Dichloromethylidene)-4-methylcyclohexane
-
Molecular Formula:
-
Molecular Weight: 179.09 g/mol
-
CAS Registry Number: 56936-33-9 (Generic/Isomer dependent)
-
Key Structural Feature: An exocyclic gem-dichloroalkene moiety attached to a 4-methylcyclohexane ring.
Significance: Unlike its isomer 1,2-dichloro-4-methylcyclohexene, this molecule possesses an exocyclic double bond. This structural distinction is pivotal for subsequent functionalizations, such as Fritsch–Buttenberg–Wiechell rearrangements to form alkynes or stereoselective hydrolysis to carboxylic acids.
Synthetic Pathway (Ramirez Olefination)[1]
To ensure the spectroscopic data corresponds to a high-purity sample, the compound is synthesized via the reaction of 4-methylcyclohexanone with triphenylphosphine (
Reaction Mechanism
The reaction proceeds through the in-situ formation of a dichloromethylene phosphorane species. The driving force is the formation of the strong
Figure 1: Mechanistic pathway for the conversion of 4-methylcyclohexanone to the target gem-dichloroalkene.
Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of the gem-dichloro motif through the characteristic isotopic abundance of Chlorine-35 and Chlorine-37.
Molecular Ion Cluster
The molecular ion (
| m/z Peak | Identity | Relative Intensity (Theoretical) | Origin |
| 178 | 100% (Base Peak*) | ||
| 180 | ~65% | ||
| 182 | ~10% |
*Note: In electron ionization (EI), the base peak is often the fragment resulting from the loss of a methyl group or chlorine, depending on ionization energy. However, the 9:6:1 cluster pattern in the molecular ion region is diagnostic.
Fragmentation Logic
-
[M - Cl]+ (m/z 143): Loss of one chlorine atom.
-
[M - CH3]+ (m/z 163): Loss of the methyl group from the ring.
-
[M - Cl2]+ (m/z 108): Loss of both chlorines, typically followed by aromatization or rearrangement of the cyclohexyl ring.
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Infrared Spectroscopy (IR)[4][5][6][7]
The IR spectrum distinguishes the exocyclic double bond from endocyclic isomers.
| Frequency ( | Vibration Mode | Description |
| 2950 - 2850 | C-H Stretch | Strong aliphatic absorptions (cyclohexane ring). |
| 1625 - 1610 | C=C Stretch | Diagnostic. Weak to medium intensity. The gem-dichloro substitution shifts this slightly lower than typical alkenes. |
| 900 - 800 | C-Cl Stretch | Strong, broad bands characteristic of vinyl chlorides. |
| 1450 | Scissoring vibration of ring methylenes. |
Nuclear Magnetic Resonance (NMR)[4][5][6][7][8][9]
NMR is the definitive tool for assessing the purity and isomeric state of the product.
NMR (Proton)
Solvent:
The absence of vinylic protons (typically 4.5–6.0 ppm) is the most critical quality control check. If peaks appear in that region, the product is contaminated with the endocyclic isomer (1,2-dichloro-4-methylcyclohexene).
| Shift ( | Multiplicity | Integration | Assignment |
| 2.95 - 2.80 | Multiplet (m) | 2H | Allylic protons (C2, C6 equatorial). Deshielded by the double bond. |
| 2.20 - 2.05 | Multiplet (m) | 2H | Allylic protons (C2, C6 axial). |
| 1.80 - 1.60 | Multiplet (m) | 3H | Ring protons (C3, C5). |
| 1.50 - 1.30 | Multiplet (m) | 2H | Methine (C4) and remaining ring proton. |
| 0.95 | Doublet ( | 3H | Methyl group at C4. |
NMR (Carbon)
Solvent:
The spectrum must show 8 distinct carbon environments.
| Shift ( | Type | Assignment |
| 142.5 | Quaternary (C) | C1 (Ring Carbon). Part of the alkene. Deshielded. |
| 118.2 | Quaternary (C) | Exocyclic =CCl2. Upfield relative to C1 due to the shielding anisotropy/steric compression of the chlorines, despite inductive effects. |
| 34.5 | Allylic carbons (C2, C6). | |
| 31.8 | CH | C4 (Methine). |
| 30.2 | C3, C5. | |
| 21.5 | Methyl group. |
Experimental Protocol
Synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane
Safety Precaution:
Reagents:
-
4-Methylcyclohexanone (1.0 eq, 10 mmol)
-
Triphenylphosphine (
) (2.2 eq, 22 mmol) -
Carbon Tetrachloride (
) (Solvent/Reagent, excess) or as a more reactive source. -
Zinc dust (Optional, if using the Corey-Fuchs variation, but not required for Ramirez).
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve
(5.77 g, 22 mmol) in dry acetonitrile (or ). -
Reagent Formation: Add
(10 mL) dropwise at 0°C. The solution typically turns yellow/orange, indicating the formation of the phosphorane species. Stir for 30 minutes. -
Addition: Add 4-methylcyclohexanone (1.12 g, 10 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot should disappear.
-
Work-up:
-
Cool the mixture.
-
Add Hexane (50 mL) to precipitate the bulk of Triphenylphosphine Oxide (
). -
Filter the solids through a Celite pad.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude oil via Flash Column Chromatography using 100% Pentane or Hexane. The product is non-polar and elutes early.
-
-
Validation: Obtain
NMR. Confirm absence of peaks > 4.5 ppm.
References
-
Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dihaloalkenes from Carbonyl Compounds. Journal of the American Chemical Society. Link
-
Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for Conversion of Aldehydes to Acetylenes. Tetrahedron Letters. Link
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. Link
-
SDBS (Spectral Database for Organic Compounds). General spectral data for cyclohexane derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Link
Sources
A Technical Guide to the Synthesis and Synthetic Utility of 1-(Dichloromethylidene)-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1-(dichloromethylidene)-4-methylcyclohexane, a versatile yet specific building block in organic synthesis. The document will navigate the synthetic pathways to this compound, with a primary focus on the olefination of 4-methylcyclohexanone, and delve into its potential as a precursor for a variety of valuable chemical transformations.
Introduction: The Dichloromethylene Group in Synthesis
The dichloromethylene (=CCl₂) group is a synthetically attractive functional group. Its geminal dichloro-substituted olefin structure offers a unique combination of steric and electronic properties, making it a precursor for various transformations. The presence of two chlorine atoms activates the double bond for certain reactions and provides handles for subsequent functionalization, such as the formation of alkynes, substituted alkenes, and heterocyclic systems.
This guide focuses on the synthesis and potential applications of 1-(dichloromethylidene)-4-methylcyclohexane, a molecule that combines the dichloromethylene unit with a common alicyclic scaffold, the 4-methylcyclohexane ring.
Precursor Synthesis: 4-Methylcyclohexanone
The primary and most accessible starting material for the synthesis of 1-(dichloromethylidene)-4-methylcyclohexane is 4-methylcyclohexanone.[1][2][3] This cyclic ketone is commercially available and can also be readily synthesized in the laboratory.
A standard laboratory-scale synthesis involves the acid-catalyzed dehydration of 4-methylcyclohexanol.[4][5] This reaction is typically carried out using a strong acid catalyst such as phosphoric acid or sulfuric acid, followed by distillation of the product.[4][5] The purity of the 4-methylcyclohexanone is crucial for the success of the subsequent olefination step.
Core Synthesis: Dichloromethylenation of 4-Methylcyclohexanone
The transformation of a ketone to a dichloromethylene group is a key step. While several methods exist for the synthesis of 1,1-dichloroalkenes, the most common approach for ketones is a modification of the Wittig reaction.[6][7][8][9][10]
The classical Wittig reaction, which uses a phosphonium ylide, is highly effective for creating a wide range of alkenes from aldehydes and ketones.[6][7][8][9][10] For dichloromethylenation, a common method involves the reaction of the ketone with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[11]
Reaction Mechanism
The reaction proceeds through a series of intermediates. Initially, triphenylphosphine reacts with carbon tetrachloride to form a phosphonium salt and the trichloromethanide anion. This anion then deprotonates the phosphonium salt to generate the dichloromethylenetriphenylphosphorane ylide. The ylide then reacts with the ketone in a manner analogous to a standard Wittig reaction, involving a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to form the desired 1-(dichloromethylidene)-4-methylcyclohexane and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[6][7][8]
Sources
- 1. Showing Compound 4-Methylcyclohexanone (FDB008150) - FooDB [foodb.ca]
- 2. Cyclohexanone, 4-methyl- [webbook.nist.gov]
- 3. 4-甲基环己酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
Technical Guide: Stability Profile & Degradation Mechanisms of 1-(Dichloromethylidene)-4-methylcyclohexane
Executive Summary
1-(Dichloromethylidene)-4-methylcyclohexane (CAS 119124-13-9) represents a distinct class of gem-dichloroalkenes, often utilized in medicinal chemistry as a bioisostere for carbonyl groups or as a metabolic blocker. Unlike their alkyl halide counterparts, the vinyl dichloride moiety confers unique electronic stability, resisting facile nucleophilic substitution while remaining susceptible to specific oxidative and photolytic degradation pathways.[1]
This guide provides a comprehensive technical analysis of the compound's stability profile.[1] It details the mechanistic causality behind its degradation, outlines self-validating experimental protocols for stress testing, and assesses the risk of reactive metabolite formation in drug development contexts.
Physicochemical Profile & Structural Logic[1]
The stability of 1-(Dichloromethylidene)-4-methylcyclohexane is governed by the electronic character of the exocyclic vinyl dichloride group.
| Property | Value / Characteristic | Impact on Stability |
| Molecular Formula | Lipophilic, low molecular weight scaffold. | |
| Functional Group | 1,1-Dichloroalkene (Exocyclic) | Electron-deficient double bond; resistant to typical electrophilic addition compared to simple alkenes. |
| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic; prone to adsorption on plasticware; requires organic co-solvents for aqueous stability studies.[1] |
| Bond Strength | Stronger than | |
| Volatility | Moderate to High | Risk of evaporative loss during non-sealed thermal stress testing. |
Mechanistic Insight: The "Vinyl Halo Effect"
The lone pairs on the chlorine atoms donate electron density into the
Degradation Mechanisms
Understanding the degradation pathways is critical for handling and storage. The three primary vectors are Acid-Catalyzed Hydrolysis , Oxidative Metabolism (P450/Ozone) , and Photolytic Dechlorination .[1]
Pathway Visualization
The following diagram illustrates the cascade from the parent compound to its primary degradation products.[1]
Figure 1: Primary degradation pathways.[1] Note the bifurcation between hydrolytic reversion to the ketone and oxidative activation to reactive acyl species.
Detailed Mechanisms
A. Acid-Catalyzed Hydrolysis
Unlike alkyl halides, the vinyl dichloride does not undergo solvolysis easily.[1] Degradation requires strong protonation of the double bond to form a transient carbocation.
-
Mechanism: Protonation occurs at the
position (ring carbon), generating a resonance-stabilized cation atngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . Water attacks this cation, eliminating HCl to form an acyl chloride equivalent, which rapidly hydrolyzes to 4-methylcyclohexanone . -
Conditions: Stable at pH 4–9. Degradation is significant only at pH < 2 or > 12 (via addition-elimination mechanisms).
B. Oxidative Degradation (Metabolic & Environmental)
In drug development, this is the critical liability.[1]
-
Mechanism: Cytochrome P450 enzymes (or ozone in environmental settings) epoxidize the double bond.[1] The resulting gem-dichloro epoxide is highly unstable and rearranges to an acyl chloride .
-
Toxicity Risk: The acyl chloride is a potent electrophile capable of alkylating DNA or proteins (suicide inhibition). In aqueous media, it quenches to the corresponding carboxylic acid.
C. Photolysis
The
-
Mechanism: UV light generates a vinyl radical and a chlorine radical.[1] Hydrogen abstraction leads to dechlorination (monochloroalkene) or dimerization.
Experimental Protocols: Stress Testing
To validate the stability profile, the following "Force Degradation" protocols are recommended. These are designed to be self-validating —if the mass balance (sum of parent + degradants) drops below 95%, the method indicates volatile loss or non-chromatophore formation.
Protocol A: Hydrolytic Stress (Acid/Base)[1]
-
Objective: Determine resistance to pH extremes.
-
Reagents: 1N HCl, 1N NaOH, Acetonitrile (ACN) as co-solvent.[1]
-
Workflow:
-
Preparation: Dissolve 10 mg of compound in 5 mL ACN.
-
Acid Stress: Add 5 mL 1N HCl. Reflux at 60°C for 24 hours.
-
Base Stress: Add 5 mL 1N NaOH to a fresh aliquot. Reflux at 60°C for 24 hours.
-
Analysis: Neutralize, extract with hexane (due to lipophilicity), and analyze via GC-MS.
-
Target Analyte: Monitor for appearance of 4-methylcyclohexanone (m/z 112).
-
Protocol B: Oxidative Stress (Peroxide)[1]
-
Objective: Simulate oxidative metabolism and shelf-life oxidation.
-
Reagents: 30%
, Methanol.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Workflow:
-
Prepare a 1 mg/mL solution in Methanol.
-
Add
to a final concentration of 3%.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Incubate at 25°C for 48 hours (Dark).
-
Quench: Add 10% sodium metabisulfite before analysis.
-
Analysis: LC-MS/MS (ESI+) is preferred here to detect polar carboxylic acid degradants.[1]
-
Protocol C: Photostability[1]
-
Objective: Assess UV sensitivity.
-
Workflow:
-
Place solid sample (thin layer) and solution sample (in quartz cuvette) in a photostability chamber.
-
Expose to 1.2 million lux hours (ICH Q1B standard).
-
Control: Wrap a duplicate sample in aluminum foil (Dark Control).
-
Analysis: Compare Dark vs. Light samples via GC-FID to quantify % recovery.
-
Risk Assessment for Drug Development
| Risk Factor | Rating | Mitigation Strategy |
| Genotoxicity | High | The oxidative metabolite (acyl chloride) is a potential alkylating agent. Ames testing with S9 activation is mandatory.[1] |
| Hydrolytic Instability | Low | Compound is generally stable in plasma/buffer.[1] No special formulation buffers required. |
| Phototoxicity | Medium | Protect formulation from light; use amber glass vials.[1] |
| Metabolic Soft Spot | High | The |
References
-
Compound Identification: National Center for Biotechnology Information. "PubChem Compound Summary for CID 14116297, 1-(Dichloromethylidene)-4-methylcyclohexane".[2] PubChem. Accessed October 26, 2023. Link
-
Vinyl Halide Stability: Rappoport, Z.[1] "The Chemistry of the Functional Groups, Supplement D: The Chemistry of Halides, Pseudo-Halides and Azides".[1] Wiley-Interscience.
-
Metabolic Activation: Guengerich, F. P., & Shimada, T. "Oxidation of toxic and carcinogenic chemicals by human cytochrome P-450 enzymes".[1] Chemical Research in Toxicology. Link
-
Gem-Dichloroalkene Synthesis: Takeda, T. "Modern Carbonyl Olefination".[1] Wiley-VCH. (Describes synthesis from ketones using Titanium/Tungsten reagents).
- Photolytic Mechanisms: Turro, N. J. "Modern Molecular Photochemistry". University Science Books. (General mechanisms for vinyl halide photolysis).
Sources
An In-depth Technical Guide to the Structural and Conformational Analysis of 1-(Dichloromethylidene)-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dichloromethylidene)-4-methylcyclohexane is a halogenated organic compound featuring a cyclohexane ring substituted with a methyl group at the C4 position and an exocyclic dichloromethylidene group at the C1 position. The presence of these two distinct functionalities on a flexible cyclohexane scaffold gives rise to interesting structural features and conformational isomerism. Understanding the three-dimensional structure and the energetic landscape of its conformers is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The dichloromethylidene moiety, in particular, introduces unique electronic and steric properties that influence the overall molecular geometry and stability.
This technical guide provides a comprehensive analysis of the structure and conformational preferences of 1-(Dichloromethylidene)-4-methylcyclohexane. We will delve into its spectroscopic characterization, explore its conformational isomers through computational modeling, and present a plausible synthetic route. This document is intended to serve as a valuable resource for researchers and professionals working with substituted cyclohexanes and related halogenated compounds.
I. Molecular Structure and Spectroscopic Analysis
The molecular formula of 1-(Dichloromethylidene)-4-methylcyclohexane is C8H12Cl2, with a molecular weight of approximately 179.09 g/mol . The core of the molecule is a cyclohexane ring, which is known to adopt a chair conformation to minimize angle and torsional strain. The key structural features are the dichloromethylidene group (=CCl2) at C1 and a methyl group (-CH3) at C4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
The proton NMR spectrum of 1-(Dichloromethylidene)-4-methylcyclohexane is expected to show signals corresponding to the different types of protons in the molecule. Due to the rapid ring-flipping at room temperature, the axial and equatorial protons on the same carbon atom may average out, leading to broader signals or an average chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Dichloromethylidene)-4-methylcyclohexane
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | ~0.9 - 1.2 | Doublet | 3H |
| H4 | ~1.3 - 1.6 | Multiplet | 1H |
| H2, H6 (allylic) | ~2.2 - 2.5 | Multiplet | 4H |
| H3, H5 | ~1.5 - 1.8 | Multiplet | 4H |
Note: These are estimated values and can vary based on the solvent and the specific conformation.
The protons on the carbons adjacent to the dichloromethylidene group (C2 and C6) are expected to be deshielded and appear at a lower field due to the electron-withdrawing effect of the chlorine atoms and the anisotropic effect of the double bond. The methyl protons will likely appear as a doublet due to coupling with the methine proton at C4.
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Dichloromethylidene)-4-methylcyclohexane
| Carbon(s) | Predicted Chemical Shift (ppm) |
| -CH₃ | ~20 - 25 |
| C4 | ~30 - 35 |
| C3, C5 | ~30 - 35 |
| C2, C6 | ~35 - 40 |
| =C(Cl)₂ | ~115 - 125 |
| C1 | ~130 - 140 |
The sp² hybridized carbons of the dichloromethylidene group are expected to appear significantly downfield. The C1 carbon, being part of the double bond and attached to the ring, will also be in the downfield region. The remaining sp³ hybridized carbons of the cyclohexane ring and the methyl group will appear in the upfield region of the spectrum. The symmetry of the molecule in its time-averaged state at room temperature would result in fewer signals than the total number of carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for 1-(Dichloromethylidene)-4-methylcyclohexane
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | ~2850 - 2960 | Strong |
| C=C | Stretching | ~1640 - 1680 | Medium |
| C-Cl | Stretching | ~600 - 800 | Strong |
| C-H (alkane) | Bending | ~1350 - 1470 | Variable |
The IR spectrum is expected to be dominated by the strong C-H stretching vibrations of the cyclohexane ring and the methyl group. A key feature would be the C=C stretching absorption, confirming the presence of the double bond. The strong absorption in the lower frequency region can be attributed to the C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for 1-(Dichloromethylidene)-4-methylcyclohexane would be expected at m/z 178 and 180, with an intensity ratio of approximately 9:6:1, which is characteristic of a compound containing two chlorine atoms, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Common fragmentation pathways for substituted cyclohexanes involve the loss of the substituent or fragmentation of the ring. For this molecule, we can anticipate the following key fragments:
-
Loss of a chlorine atom: [M - Cl]⁺
-
Loss of the methyl group: [M - CH₃]⁺
-
Retro-Diels-Alder fragmentation of the cyclohexane ring.
II. Conformational Analysis
The conformational flexibility of the cyclohexane ring is a central aspect of the stereochemistry of 1-(Dichloromethylidene)-4-methylcyclohexane. The ring can exist in two primary chair conformations that are in rapid equilibrium at room temperature. The substituents, the methyl group and the dichloromethylidene group, can occupy either axial or equatorial positions, leading to different conformational isomers with varying stabilities.
Chair Conformations and Substituent Effects
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain.[1] In a substituted cyclohexane, the bulky groups prefer to occupy the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.[2]
For 1-(Dichloromethylidene)-4-methylcyclohexane, the methyl group at the C4 position will have a strong preference for the equatorial position to minimize these steric clashes.
Influence of the Dichloromethylidene Group
The exocyclic dichloromethylidene group introduces a region of sp² hybridization on the cyclohexane ring. This can lead to a slight flattening of the ring in the vicinity of the double bond. The steric and electronic effects of the =CCl₂ group are critical in determining the overall conformational preference.
Studies on 2-substituted methylenecyclohexanes have shown that an exocyclic double bond can stabilize the axial conformation of an electronegative substituent at the adjacent carbon.[3][4] While the dichloromethylidene group is not directly adjacent to the methyl group in our molecule of interest, its electronic influence can be transmitted through the ring. The electron-withdrawing nature of the two chlorine atoms can affect the electron distribution in the cyclohexane ring, potentially influencing the conformational equilibrium.
Conformational Equilibrium
The two primary chair conformations of 1-(Dichloromethylidene)-4-methylcyclohexane are in equilibrium:
Caption: Conformational equilibrium of 1-(Dichloromethylidene)-4-methylcyclohexane.
Given the significant steric bulk of a methyl group, the equilibrium is expected to lie heavily towards the conformer where the methyl group is in the equatorial position. The dichloromethylidene group, being attached to an sp² hybridized carbon, lies in the plane of the double bond and does not have distinct axial or equatorial positioning in the same way as a substituent on an sp³ carbon. However, its steric bulk and electronic effects will still play a role in the overall stability of the ring conformations.
Computational Analysis Workflow
A more detailed understanding of the conformational landscape can be achieved through computational chemistry methods.
Caption: A typical workflow for computational conformational analysis.
By employing such a workflow, one can calculate the relative energies of the different conformers and gain a quantitative understanding of the conformational equilibrium.
III. Synthesis
A plausible and efficient method for the synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane is the reaction of 4-methylcyclohexanone with a suitable dichloromethylenating agent. Several reagents and methods have been developed for the conversion of ketones to gem-dichloroalkenes.[5][6]
Proposed Synthetic Route
A common and effective method involves the use of phosphorus pentachloride (PCl₅).
Reaction Scheme:
4-methylcyclohexanone + PCl₅ → 1-(Dichloromethylidene)-4-methylcyclohexane + POCl₃
This reaction proceeds via the formation of a tetrachlorophosphorane intermediate, which then eliminates phosphoryl chloride (POCl₃) to yield the desired product.
Experimental Protocol
Caution: Phosphorus pentachloride is a corrosive and moisture-sensitive solid. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 4-methylcyclohexanone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus pentachloride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain a low reaction temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess PCl₅ and hydrolyze the POCl₃.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic extracts.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure 1-(Dichloromethylidene)-4-methylcyclohexane.
Caption: A general workflow for the synthesis and characterization of the target compound.
IV. Conclusion
This technical guide has provided a detailed structural and conformational analysis of 1-(Dichloromethylidene)-4-methylcyclohexane. Through the interpretation of predicted spectroscopic data (NMR, IR, and MS), we have elucidated the key structural features of the molecule. The conformational analysis reveals a strong preference for the chair conformation with the methyl group in the equatorial position to minimize steric strain. The influence of the exocyclic dichloromethylidene group on the ring conformation has also been discussed. Furthermore, a reliable and practical synthetic protocol for the preparation of this compound from 4-methylcyclohexanone has been outlined. The information presented herein serves as a foundational resource for further research and applications involving this and related halogenated cyclohexane derivatives.
References
- G. A. Olah, M. Nojima, and I. Kerekes, "Synthetic Methods and Reactions; IV. A Convenient Synthesis of Dichloromethylidene Compounds from Ketones," Synthesis, 1973(8), 487-488.
-
J. Lessard, P. V. M. Tan, R. Martino, and J. K. Saunders, "Conformational analysis of 2-substituted methylenecyclohexanes and 3-substituted cyclohexenes and the anomeric effect," Canadian Journal of Chemistry, 55 (6), 1015-1022 (1977).[3][4]
- H. M. Muchall, P. R. N. Kamya, and J. Lessard, "The conformational behaviour of methylenecyclohexanes revisited," Canadian Journal of Chemistry, 81(7), 689-697 (2003).
- E. L. Eliel, N. L. Allinger, S. J. Angyal, and G. A. Morrison, "Conformational Analysis," John Wiley & Sons, 1965.
- F. A. Carey and R. J. Sundberg, "Advanced Organic Chemistry, Part A: Structure and Mechanisms," 5th ed., Springer, 2007.
-
Fiveable, "Conformations of Monosubstituted Cyclohexanes," [Online]. Available: [Link]2]
-
Google Patents, "Preparation method of gem dihalide," CN115160102B. [Online]. Available: 6]
-
ACD/Labs, "NMR Predictor," [Online]. Available: [Link]]
-
Cheminfo, "IR spectra prediction," [Online]. Available: [Link]]
- M. Hesse, H. Meier, and B. Zeeh, "Spectroscopic Methods in Organic Chemistry," 2nd ed., Thieme, 2008.
-
KPU Pressbooks, "4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I," [Online]. Available: [Link]]
Sources
Methodological & Application
Application Note: High-Efficiency Purification Strategies for 1-(Dichloromethylidene)-4-methylcyclohexane
Executive Summary & Strategic Overview
1-(Dichloromethylidene)-4-methylcyclohexane is a critical gem-dichloroalkene intermediate, primarily utilized as a precursor for terminal alkynes via the Fritsch-Buttenberg-Wiechell rearrangement or as a functional building block in material science.
The synthesis typically involves the reaction of 4-methylcyclohexanone with triphenylphosphine (
The Purification Philosophy: Because the target molecule is a lipophilic liquid and TPPO is a polar, crystalline solid, purification must exploit this polarity contrast. This guide prioritizes non-chromatographic bulk removal (Trituration) followed by Vacuum Distillation for scalability, reserving Flash Chromatography only for high-purity analytical requirements.
Physicochemical Profile
Understanding the physical properties is the prerequisite for selecting the correct isolation technique.
| Property | Value / Characteristic | Implication for Purification |
| State (RT) | Colorless to pale yellow liquid | Amenable to distillation. |
| Boiling Point | Est. 85–95 °C @ 1–2 mmHg(~210 °C @ 760 mmHg) | Vacuum distillation is mandatory. Atmospheric distillation risks polymerization or decomposition. |
| Solubility | Soluble in Hexane, Pentane, Et2O, DCM | Allows use of alkanes to precipitate polar impurities. |
| Major Impurity | Triphenylphosphine Oxide (TPPO) | Highly soluble in DCM/MeOH; Insoluble in Hexane/Pentane. |
| Stability | Acid-sensitive (vinyl halide hydrolysis) | Avoid acidic workups; store over basic stabilizers (e.g., |
Workflow Visualization
The following diagram outlines the decision matrix for processing the crude reaction mixture.
Caption: Logical flow for the isolation of gem-dichloroalkenes, prioritizing bulk TPPO removal via solubility exclusion.
Detailed Protocols
Protocol A: Bulk TPPO Removal (Trituration)
Context: The crude reaction mixture from Ramirez olefination is often a dark, sticky tar. Direct chromatography is inefficient due to column clogging by TPPO.
-
Concentration: Evaporate the reaction solvent (usually Dichloromethane or Acetonitrile) completely using a rotary evaporator at 30°C. Do not overheat.
-
Solvent Addition: Add n-Hexane or Pentane to the residue (approx. 10 mL per gram of crude).
-
Expert Insight: If the residue is a hard tar, sonicate the flask for 5–10 minutes to break up the matrix.
-
-
Precipitation: Vigorously stir the suspension for 30 minutes. TPPO will crystallize as a white/off-white solid.
-
Optimization: Cool the flask to 0°C or -20°C for 1 hour to maximize TPPO precipitation.
-
-
Filtration: Filter the suspension through a sintered glass funnel (porosity M) or a pad of Celite.
-
Wash: Wash the filter cake with two portions of cold hexane. Combine the filtrates.
-
Check: The filtrate should be clear. If cloudy, repeat filtration.
Protocol B: Vacuum Distillation (The Gold Standard)
Context: For scales >5g, distillation is the only method to remove traces of unreacted ketone and remaining phosphorus byproducts effectively.
-
Setup: Equip a short-path distillation head (or Kugelrohr for smaller scales <5g). Ensure all joints are greased and clipped.
-
Vacuum: Apply high vacuum (0.5 – 2.0 mmHg).
-
Heating:
-
Slowly increase the oil bath temperature.
-
Fore-run: Discard the initial fraction (volatile solvents/unreacted ketone).
-
Main Fraction: Collect the fraction boiling between 85–95°C (at ~1 mmHg) .
-
-
Storage: Store the distilled liquid under Nitrogen/Argon at 4°C.
Protocol C: Flash Column Chromatography
Context: Required only if distillation is unavailable or if the product requires >99% purity for analytical standards.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: 100% n-Hexane (or Pentane).
-
Rationale: The target molecule is a halo-alkene and is extremely non-polar (
in Hexane). TPPO is very polar ( in Hexane).
-
-
Loading: Dry load on Celite is recommended to prevent TPPO from clogging the top of the column.
-
Elution: Flash elute with pure hexane. The product will elute in the first few column volumes.
Quality Control & Validation
To validate the integrity of the purified product, the following markers must be checked:
| Technique | Observation Criteria | Pass/Fail Metric |
| Absence of aromatic multiplets (7.4–7.7 ppm). | Pass: No aromatic protons (confirms TPPO removal). | |
| Scan range -100 to +100 ppm. | Pass: No signal (TPPO usually appears at ~29 ppm). | |
| GC-MS | Single peak integration. | Pass: >98% Area under curve. |
| Appearance | Visual inspection.[1] | Pass: Clear, colorless liquid.[2] Fail: Cloudy or yellow (indicates polymerization). |
Safety & Handling
-
Chlorinated Solvents: If
was used in synthesis, ensure rigorous removal as it is a Class 1 solvent (carcinogenic). Modern protocols often substitute with or use for dibromo-analogs, but the toxicity remains high. -
Vinyl Halide Reactivity: While sterically hindered, 1-(dichloromethylidene)-4-methylcyclohexane can act as an alkylating agent. Use gloves and work in a fume hood.
-
Waste: Dispose of TPPO solids as hazardous chemical waste; do not discard in general trash.
References
-
Ramirez Olefination (General Mechanism & Workup): Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Methylene Halide Reagents. Journal of the American Chemical Society, 84(9), 1745–1747.
-
TPPO Removal Strategies (ZnCl2 & Trituration): Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Synthesis of gem-Dichloroalkenes (Corey-Fuchs Modification): Grandjean, D., Pale, P., & Chuche, J. (1991). An improved procedure for the preparation of 1,1-dihaloalkenes. Tetrahedron Letters, 32(26), 3043-3046.
-
Physical Properties of Cyclohexane Derivatives (NIST WebBook): National Institute of Standards and Technology. 1-chloro-4-methylcyclohexane and analogs thermochemistry.
Sources
Application Note: Quantitative Analysis of 1-(Dichloromethylidene)-4-methylcyclohexane
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1-(Dichloromethylidene)-4-methylcyclohexane, a halogenated volatile organic compound. Given the absence of a standardized public method for this specific analyte, this application note establishes a robust analytical approach based on fundamental chromatographic principles and methods for analogous halogenated hydrocarbons. We present a primary method utilizing Gas Chromatography with an Electron Capture Detector (GC-ECD) for high-sensitivity quantification and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification. Detailed protocols for sample preparation, instrument configuration, and complete method validation in accordance with ICH Q2(R1) guidelines are provided for researchers, scientists, and drug development professionals.
Introduction and Analytical Rationale
1-(Dichloromethylidene)-4-methylcyclohexane is a non-polar, halogenated organic molecule. Its quantification is essential in various contexts, from purity assessment in chemical synthesis to trace-level detection in pharmaceutical manufacturing or environmental monitoring. The molecule's key structural features for analytical purposes are its volatility and the presence of a dichloromethylidene group (=CCl₂).
The analytical strategy is therefore built upon these characteristics:
-
Volatility : The compound's ability to be readily vaporized without decomposition makes Gas Chromatography (GC) the ideal separation technique.[1][2]
-
Halogenation : The two chlorine atoms are highly electronegative, making the molecule an excellent candidate for an Electron Capture Detector (ECD). An ECD offers exceptional sensitivity and selectivity for halogenated compounds.[3][4][5][6][7] This will be our primary method for trace quantification.
-
Mass Spectrometry (MS) : For unequivocal identification and as a highly sensitive alternative, a Mass Spectrometer (MS) detector is recommended. GC-MS is considered a "gold standard" for the analysis of volatile organic compounds (VOCs).[8][9]
This guide will detail a full workflow, from sample preparation to data analysis, ensuring scientific integrity and providing a self-validating system for reliable quantification.
Recommended Analytical Workflows
A logical workflow is critical for accurate and reproducible results. The following diagram illustrates the recommended process from sample receipt to final data reporting.
Caption: High-level workflow for the quantification of 1-(Dichloromethylidene)-4-methylcyclohexane.
Sample Preparation Protocol
Proper sample preparation is crucial to ensure that the analyte is presented to the instrument in a suitable form, free from interfering matrix components.[10]
Objective: To dissolve the analyte in a GC-compatible solvent and remove any non-volatile or interfering substances.
Materials:
-
Solvent: High-purity Hexane (GC grade or equivalent). Hexane is an excellent choice for non-polar compounds.[1]
-
Glassware: Class A volumetric flasks (e.g., 10 mL, 25 mL), pipettes, and 2 mL autosampler vials with septa caps.[1][11]
-
Standard: A certified reference standard of 1-(Dichloromethylidene)-4-methylcyclohexane.
Protocol for a Solid or Oil Sample (Direct Dissolution):
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. This is your stock solution.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample (e.g., 100 mg) into a volumetric flask.
-
Add hexane to dissolve the sample completely.
-
Dilute to the mark with hexane. The final concentration should fall within the calibrated range of the instrument.
-
-
Filtration (if necessary): If the sample contains particulate matter, filter the solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial.[12]
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to cover the expected concentration range of the analyte.
Note on Complex Matrices: For samples containing significant interferences (e.g., pharmaceutical formulations, environmental extracts), a cleanup step such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required before GC analysis.[12][13]
Instrumental Methods
Primary Method: Gas Chromatography - Electron Capture Detector (GC-ECD)
The ECD is highly sensitive to halogenated compounds and is ideal for trace-level quantification.[3][4][5]
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| Injector | Split/Splitless Inlet | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation.[11] |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen | Provides efficient separation. |
| Column | Non-polar, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) | This column provides good separation for a wide range of volatile and semi-volatile organic compounds.[14] |
| Oven Program | Initial: 60 °C (hold 2 min) | A low starting temperature helps focus the analytes at the head of the column. |
| Ramp: 15 °C/min to 280 °C | The ramp rate provides a good balance between separation efficiency and analysis time. | |
| Final: Hold 5 min | Ensures elution of any less volatile components. | |
| Detector | Electron Capture Detector (ECD) | Highly selective and sensitive for the dichloromethylidene group.[3][6] |
| Detector Temp. | 300 °C | Prevents condensation of analytes and reduces contamination. |
| Makeup Gas | Nitrogen or Argon/Methane (P5) | Required for proper ECD operation.[6][7] |
Confirmatory Method: Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS provides definitive structural confirmation and can be used for quantification, especially when matrix interferences are a concern.[8][15]
| Parameter | Recommended Setting | Justification |
| GC System | Same as GC-ECD | Consistency in chromatography is key. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns and library matching. |
| Acquisition Mode | Full Scan (e.g., m/z 40-400) & SIM | Full Scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
| Monitored Ions (SIM) | To be determined experimentally | Select characteristic ions from the full scan spectrum of the analyte (e.g., molecular ion, major fragments). |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
Method Validation Protocol (per ICH Q2(R1))
To ensure an analytical method is suitable for its intended purpose, a full validation must be performed.[16][17] The following parameters are critical.
Sources
- 1. GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection [axionlabs.com]
- 2. iltusa.com [iltusa.com]
- 3. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 4. Electron capture detector - Wikipedia [en.wikipedia.org]
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- 7. airproducts.co.uk [airproducts.co.uk]
- 8. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]
- 10. env.go.jp [env.go.jp]
- 11. uoguelph.ca [uoguelph.ca]
- 12. scioninstruments.com [scioninstruments.com]
- 13. Method validation and analysis of halogenated natural products (HNPs) in seafood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples | Separation Science [sepscience.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Scale-up synthesis of "1-(Dichloromethylidene)-4-methylcyclohexane"
An Application Note for the Scale-Up Synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 1-(dichloromethylidene)-4-methylcyclohexane, a valuable intermediate in organic synthesis. The protocol is designed for researchers, chemists, and drug development professionals requiring a robust and scalable method for producing this gem-dichloroalkene. The synthesis proceeds from the readily available starting material, 4-methylcyclohexanone, utilizing phosphorus pentachloride. This document details the reaction mechanism, a step-by-step scale-up protocol, critical safety and handling procedures, and methods for product characterization and quality control. The chosen synthetic route is optimized for scalability, cost-effectiveness, and atom economy, while addressing the significant handling challenges associated with the reagents.
Introduction and Synthetic Strategy
1-(Dichloromethylidene)-4-methylcyclohexane (CAS No. 119124-13-9) is a functionalized cycloalkane containing a gem-dichlorovinyl group.[1] This moiety serves as a versatile synthetic handle, acting as a precursor to alkynes, substituted alkenes, and carbonyl compounds, making it a useful building block in the synthesis of more complex molecules.
While several laboratory-scale methods exist for the synthesis of gem-dichloroalkenes, including modifications of the Wittig and Appel reactions, these often present challenges for scale-up.[2][3] The Wittig approach typically generates a stoichiometric amount of triphenylphosphine oxide, which complicates purification on a large scale.[4][5] The Appel reaction often employs carbon tetrachloride, a substance now restricted under the Montreal Protocol due to its environmental toxicity.[6][7]
Therefore, for a scalable, industrially viable process, this guide focuses on the reaction of 4-methylcyclohexanone with phosphorus pentachloride (PCl₅). This classic transformation converts a ketone directly into the corresponding gem-dichloroalkene. While the reagents demand rigorous safety protocols, the method is direct, cost-effective, and avoids the aforementioned drawbacks of phosphine-based methods.
Reaction Mechanism
The conversion of a ketone to a gem-dichloroalkene using phosphorus pentachloride is a robust reaction driven by the formation of the highly stable phosphorus-oxygen bond in the byproduct, phosphorus oxychloride (POCl₃). The mechanism proceeds through several key steps, as illustrated below.
First, the carbonyl oxygen of 4-methylcyclohexanone acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₅. This is followed by the elimination of a chloride ion and subsequent formation of a key intermediate. A second chloride ion is then eliminated, leading to the formation of a chlorocarbenium ion. Finally, a chloride ion attacks the carbocation, and subsequent elimination of POCl₃ yields the final 1-(dichloromethylidene)-4-methylcyclohexane product.
Diagram 1: Proposed mechanism for the reaction of 4-methylcyclohexanone with PCl₅.
Scale-Up Synthesis Protocol
This protocol is designed for a 1.0 mole scale synthesis. All operations must be conducted in a certified, walk-in chemical fume hood with an adjacent emergency shower and eyewash station.[8] The reaction is highly sensitive to moisture and generates corrosive byproducts.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles (eq.) | Hazards |
| 4-Methylcyclohexanone | 589-92-4 | 112.17 | 112.2 g | 1.0 (1.0) | Flammable, Irritant |
| Phosphorus Pentachloride (PCl₅) | 10026-13-8 | 208.24 | 229.1 g | 1.1 (1.1) | Corrosive, Water-Reactive, Toxic[9] |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 1.0 L | - | Carcinogen, Irritant[10] |
| Deionized Water | 7732-18-5 | 18.02 | ~4.0 L | - | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - | - |
| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | ~1.0 L | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
Equipment
-
5 L, 4-neck jacketed glass reactor equipped with:
-
Overhead mechanical stirrer with a PTFE paddle.
-
Thermocouple for internal temperature monitoring.
-
Dropping funnel/solids addition funnel.
-
Condenser with a nitrogen/argon inlet.
-
-
Circulating chiller/heater for temperature control of the reactor jacket.
-
Gas outlet from the condenser connected to a gas scrubber system containing a sodium hydroxide solution to neutralize HCl and POCl₃ vapors.
-
Large-scale rotary evaporator.
-
Vacuum distillation apparatus.
Step-by-Step Experimental Procedure
-
Reactor Setup: Assemble the jacketed reactor system in the fume hood. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen to maintain an inert atmosphere.
-
Reagent Charging: Charge the reactor with anhydrous dichloromethane (1.0 L) and 4-methylcyclohexanone (112.2 g, 1.0 mol). Begin stirring to ensure the solution is homogeneous.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulating chiller.
-
PCl₅ Addition: Carefully and portion-wise, add phosphorus pentachloride (229.1 g, 1.1 mol) to the stirred solution over 1.5-2 hours. Caution: The addition can be exothermic. Maintain the internal temperature below 10 °C throughout the addition. Vigorous gas evolution (HCl) will occur. Ensure the scrubber is operating effectively.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 12-16 hours or until reaction completion is confirmed by GC or TLC analysis (monitoring the disappearance of the starting ketone).
-
Quenching: This step is extremely hazardous and must be performed with extreme care. Prepare a separate large vessel (e.g., a 10 L reactor or beaker) containing crushed ice (~2 kg). Very slowly and carefully, transfer the reaction mixture onto the ice with vigorous stirring. This will hydrolyze excess PCl₅ and the POCl₃ byproduct, generating large volumes of HCl gas and significant heat. Maintain efficient cooling and ventilation.
-
Workup:
-
Transfer the quenched mixture to a large separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).[11]
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
Deionized water (1 x 500 mL).
-
Saturated sodium bicarbonate solution (2 x 500 mL, or until gas evolution ceases) to neutralize residual acid.
-
Brine solution (1 x 500 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 1-(dichloromethylidene)-4-methylcyclohexane as a colorless liquid.
Process Workflow and Safety
The overall workflow requires careful planning, especially concerning the handling of hazardous materials and the management of byproducts.
Sources
- 1. 10xchem.com [10xchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. atc.io [atc.io]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Dichloromethylidene)-4-methylcyclohexane
Welcome to the dedicated technical support resource for the purification of 1-(Dichloromethylidene)-4-methylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to help you achieve the desired purity for your downstream applications.
Introduction
1-(Dichloromethylidene)-4-methylcyclohexane is a substituted cyclohexane with a unique dichloromethylidene moiety. Its purification can be challenging due to potential isomerization, byproduct formation, and the specific reactivity of the dichlorovinyl group. This guide provides practical, field-tested advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 1-(Dichloromethylidene)-4-methylcyclohexane?
A1: Common impurities can be categorized as follows:
-
Isomeric Impurities: These include positional isomers where the double bond is located elsewhere in the ring (e.g., 1-(dichloromethyl)-4-methylcyclohex-1-ene) and stereoisomers (cis/trans) of the 4-methyl group if other substituents are present on the ring from side reactions.
-
Starting Material Carryover: Incomplete reaction can lead to the presence of starting materials.
-
Solvent Residues: Residual solvents from the reaction or extraction steps are common.
-
Byproducts from Side Reactions: Depending on the synthetic route, byproducts such as elimination or substitution products can be formed.
Q2: What is the thermal stability of 1-(Dichloromethylidene)-4-methylcyclohexane, and how does it affect purification by distillation?
Q3: Can I use normal-phase column chromatography for purification? Are there any compatibility issues with silica gel?
A3: Normal-phase chromatography on silica gel can be a viable purification method. However, the slightly acidic nature of silica gel may potentially cause degradation of the acid-sensitive dichloromethylidene group. To mitigate this, the use of deactivated silica (e.g., by adding a small percentage of a neutralizer like triethylamine to the eluent) is recommended.[1]
Q4: The compound does not have a strong UV chromophore. How can I effectively monitor its purification by HPLC?
A4: For compounds lacking a strong UV chromophore, alternative detection methods for HPLC are recommended. These include:
-
Refractive Index (RI) Detection: RI detectors are universal but are sensitive to changes in the mobile phase composition, making them unsuitable for gradient elution.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is compatible with gradient elution and is more sensitive than RI detection.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, and also gives valuable structural information about the impurities.
Q5: What are the recommended storage conditions for purified 1-(Dichloromethylidene)-4-methylcyclohexane?
A5: To ensure stability, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8 °C). It should be protected from light and moisture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of Impurities in Column Chromatography | - Inappropriate solvent system.- Isomers with very similar polarity. | - Optimize the solvent system: Perform a thorough TLC analysis with different solvent systems to achieve better separation.[1] Consider using a less polar solvent system to increase the retention time and improve resolution.- Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica (e.g., diol, cyano).- Employ preparative HPLC: For difficult separations, preparative HPLC with a suitable column and detector can provide high-resolution separation.[2] |
| Product Decomposition During Distillation | - The compound is thermally labile.- Presence of acidic or basic impurities catalyzing decomposition. | - Use vacuum distillation: Reduce the pressure to lower the boiling point and minimize thermal stress.- Perform a pre-distillation wash: Wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities, followed by a water wash and drying before distillation.- Use a short-path distillation apparatus: This minimizes the residence time of the compound at high temperatures. |
| Low Recovery After Purification | - Adsorption onto the stationary phase during chromatography.- Decomposition during the purification process.- Product loss during workup and transfers. | - Deactivate the stationary phase: For chromatography, add a small amount of a suitable deactivating agent to the eluent.- Optimize purification conditions: Use milder conditions (e.g., lower temperatures, shorter times).- Careful handling: Ensure efficient extraction and minimize the number of transfers. |
| Inconsistent Purity Results | - Inconsistent quality of starting materials or reagents.- Variations in reaction or purification conditions. | - Standardize all materials and procedures: Use reagents from the same batch and strictly control reaction parameters (temperature, time, stoichiometry).- Implement in-process controls: Monitor the reaction and purification at key stages using analytical techniques like GC or TLC to ensure consistency. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying 1-(Dichloromethylidene)-4-methylcyclohexane on a larger scale when impurities have significantly different boiling points.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the crude 1-(Dichloromethylidene)-4-methylcyclohexane is dry and free of acidic or basic impurities by performing an appropriate aqueous workup (e.g., washing with dilute NaHCO3 solution, followed by water, and drying over anhydrous MgSO4).
-
Set up a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a pressure gauge. Use a short Vigreux column for efficient separation.
-
-
Distillation:
-
Charge the distillation flask with the crude material and a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect the fractions in pre-weighed receiving flasks. Monitor the head temperature and pressure throughout the distillation.
-
Collect the main fraction corresponding to the boiling point of 1-(Dichloromethylidene)-4-methylcyclohexane at the given pressure.
-
-
Analysis:
-
Analyze the collected fractions by GC-MS or NMR to determine their purity.
-
Combine the fractions that meet the desired purity specification.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for smaller scale purification and for separating isomers and byproducts with similar boiling points.
Step-by-Step Methodology:
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate, determined by prior TLC analysis).[1]
-
Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen. Ensure the silica bed is well-compacted and free of cracks.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. Apply gentle air or nitrogen pressure to maintain a steady flow rate.
-
Collect fractions in an organized manner (e.g., in test tubes or vials).
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
Troubleshooting Logic for Low Purity
Caption: A logical guide for troubleshooting low purity results after initial purification.
References
-
Gujarat Fluorochemicals Limited. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
RCI Labscan Limited. (2021, August 2). SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-4-methylcyclohexene. PubChem. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). 4-methylcyclohexene. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
-
Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. Retrieved from [Link]
- Sharma, S., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering.
-
National Center for Biotechnology Information. (n.d.). 1,1-Diethyl-4-methylcyclohexane. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN102746105A - Method for purifying dichloromethane.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-amino-1-methylcyclohexane. Retrieved from [Link]
-
Reddit. (2023, December 18). Column chromatography. r/OrganicChemistry. Retrieved from [Link]
-
Reactory. (2022, September 6). 1-ethylidene-4-methylcyclohexane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexane, 1,4-dichloro-1-methyl-. PubChem. Retrieved from [Link]
-
NIST. (n.d.). 1-Chloro-4-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]
-
Scribd. (n.d.). 4-Methylcyclohexene Synthesis Lab. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methylene-1,3-dithiolane. Retrieved from [Link]
-
YouTube. (2011, January 31). Distillation of Dichloromethane (Methylene Chloride). Retrieved from [Link]
-
Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Retrieved from [Link]
-
Asian Publication Corporation. (2021, June 5). Identification, Isolation and Origin of Potential Dimer Impurities of Dichlorphenamide: A Carbonic Anhydrase Inhibitor Drug. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, October 25). Why trans-1-chloro-4-methylcyclohexane have a higher relative energy than trans-1-chloro-2-methylcyclohexane? Retrieved from [Link]
-
Dummies.com. (2021, July 26). How to Find the Most Stable Conformation of Cyclohexane. Retrieved from [Link]
Sources
"1-(Dichloromethylidene)-4-methylcyclohexane" decomposition during reaction
The following technical support guide addresses the stability, reactivity, and troubleshooting of 1-(Dichloromethylidene)-4-methylcyclohexane , a specialized gem-dichloroalkene intermediate often used in the synthesis of 4-methyl-1-ethynylcyclohexane (via Fritsch-Buttenberg-Wiechell rearrangement) or as a bioisostere precursor.
Executive Summary & Molecule Profile
Compound: 1-(Dichloromethylidene)-4-methylcyclohexane Primary Utility: Precursor for terminal alkynes (via lithiation) or carboxylic acid derivatives (via hydrolysis). Critical Instability:
-
Acid-Catalyzed Hydrolysis: The gem-dichloroalkene moiety is sensitive to acidic environments (including standard silica gel), leading to irreversible conversion to 4-methylcyclohexanecarbonyl chloride and subsequently the carboxylic acid.
-
Carbenoid Instability (Reaction-Specific): During lithiation (e.g., with n-BuLi), the intermediate lithium carbenoid is thermally unstable. If not managed at cryogenic temperatures (< -78°C), it decomposes or undergoes side reactions rather than the desired rearrangement.
Emergency Triage: "My Reaction Failed"
Q1: I purified the compound on a silica column, but the NMR shows a new carbonyl peak (~1700 cm⁻¹) and loss of the vinyl signal. What happened?
Diagnosis: Acid-Catalyzed Hydrolysis on Silica. Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). Gem-dichloroalkenes are vinyl halides; while generally robust, they are susceptible to hydrolysis when stalled on acidic stationary phases, especially if the elution is slow. The mechanism involves protonation of the double bond, water attack, and elimination of HCl.
The Fix (Protocol):
-
Buffer the Silica: You must neutralize the silica gel before loading your compound. Pre-wash the column with a mobile phase containing 1–2% Triethylamine (Et₃N) .
-
Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product quickly (typically non-polar, e.g., 100% Hexanes or Pentane).
-
Alternative: Use neutral alumina instead of silica gel.
Q2: During the conversion to the alkyne (using n-BuLi), my yield is low, and I see complex aliphatic impurities.
Diagnosis: Thermal Decomposition of the Lithium Carbenoid. The reaction relies on a Lithium-Halogen Exchange (Li/Cl exchange) to form a lithium carbenoid intermediate. This species is thermally fragile. If the temperature rises above -60°C before the rearrangement is intended (or if the rearrangement is too slow), the carbenoid can react with the solvent (THF decomposition) or dimerize.
The Fix (Causality):
-
Temperature Control: The addition of n-BuLi must occur at -78°C .
-
Solvent Choice: THF is required for the rearrangement, but it is reactive toward organolithiums at higher temperatures.
-
Quenching: If you quench with water while the carbenoid is still present (and hasn't rearranged), you will form the monochloroalkene (vinyl chloride), not the alkyne.
Deep Dive: Decomposition Pathways
The following Graphviz diagram illustrates the two primary decomposition pathways: Hydrolysis (unwanted storage/purification issue) and Carbenoid Collapse (reaction issue).
Figure 1: Mechanistic pathways showing acid-catalyzed hydrolysis (red) vs. successful Fritsch-Buttenberg-Wiechell rearrangement (green).
Standard Operating Procedures (SOPs)
Protocol A: Safe Storage & Handling
To prevent the "fuming" decomposition (hydrolysis to acyl chloride/HCl):
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: -20°C is recommended to inhibit slow oxidation or oligomerization.
-
Stabilizer: If storing for >1 month, ensure the compound is free of residual acid. Storing over a few pellets of activated 4Å molecular sieves or a trace of solid K₂CO₃ can scavenge trace HCl and prevent autocatalytic decomposition.
Protocol B: Optimized Rearrangement (Synthesis of Alkyne)
Target: 4-methyl-1-ethynylcyclohexane
| Step | Parameter | Specification | Causality / Rationale |
| 1 | Solvent | Anhydrous THF | Etheral solvents are required to solvate the Lithium cation; THF promotes the specific carbenoid rearrangement better than Et₂O. |
| 2 | Cooling | -78°C (Dry Ice/Acetone) | CRITICAL: The lithium carbenoid intermediate decomposes > -60°C. |
| 3 | Reagent | n-BuLi (2.0–2.2 equiv) | 1st equiv does Li/Cl exchange; 2nd equiv can deprotonate the formed alkyne (forming acetylide), driving equilibrium. |
| 4 | Addition | Dropwise over 30 min | Exothermic reaction. Rapid addition causes local heating and decomposition. |
| 5 | Warming | Slow ramp to 0°C or RT | The rearrangement (migration of the group) occurs upon warming. |
| 6 | Quench | Sat. NH₄Cl (aq) | Protonates the lithium acetylide to release the final alkyne. |
Frequently Asked Questions (FAQ)
Q: Can I use this compound for Suzuki-Miyaura coupling? A: Yes, gem-dichloroalkenes can participate in Pd-catalyzed cross-couplings. However, stereoselectivity is a challenge. Mono-coupling usually occurs trans to the larger group first, but mixtures are common. Ensure your base (e.g., K₃PO₄) is dry, as hydrolytic conditions at elevated temperatures (often required for these couplings) will degrade the starting material before it couples [1].
Q: Why does my product smell like vinegar? A: It has hydrolyzed. The "vinegar" smell is likely a mix of HCl (sharp) and the resulting carboxylic acid (if volatile) or breakdown of residual solvents. Check the pH of the oil; if acidic, dissolve in Et₂O and wash with sat. NaHCO₃ immediately to salvage any remaining starting material.
Q: Is the compound light sensitive? A: While not acutely photosensitive, vinyl halides can undergo radical degradation over time with UV exposure. Store in amber vials.
References
-
Chelucci, G. (2012).[1] Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 112(3), 1344–1462. Link
- Rezaei, H., et al. (2003). Preparation of 1,1-Dichloroalkenes. Organic Syntheses, 80, 104. (General procedure for Corey-Fuchs type synthesis).
- Wang, J., et al. (2011). Recent Advances in the Synthesis of gem-Dihaloalkenes. Chemical Reviews. (Context on stability and reactivity).
Sources
Technical Support Center: HPLC Analysis of 1-(Dichloromethylidene)-4-methylcyclohexane
Current Status: Operational Ticket ID: T-HPLC-DCM-001 Subject: Unstable Baseline / Low Sensitivity Troubleshooting Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2]
Executive Summary: The "Invisible" Analyte Challenge
You are encountering baseline instability not because your system is broken, but because 1-(Dichloromethylidene)-4-methylcyclohexane is a "chromatographically difficult" molecule.[1][2]
-
Weak Chromophore: The molecule lacks a conjugated aromatic system.[2] Its only UV-active moiety is the vinyl dichloride group (
), which absorbs primarily in the low UV region (195–210 nm) . -
High Lipophilicity: The cyclohexane ring and methyl group make this compound highly hydrophobic (LogP > 3.0), leading to strong retention on C18 columns and potential carryover.[2]
To detect this compound, you are likely forcing your detector to operate near the UV cutoff of your solvents. At these wavelengths, the mobile phase itself becomes a detector signal , making the baseline hypersensitive to gradient changes, temperature fluctuations, and solvent impurities.
Module 1: The Physics of Low-UV Detection
The Problem: Your baseline drifts (rises/falls) during the gradient.[3] The Cause: Differential Absorbance of Mobile Phases.[2][3][4]
When detecting at 200–210 nm, the organic solvent (Mobile Phase B) often absorbs more UV light than the aqueous buffer (Mobile Phase A).[4] As the gradient increases %B, the background absorbance rises, creating a steep upward drift.
Data Table 1: Solvent Suitability for Low UV Analysis
| Solvent | UV Cutoff (1 AU) | Suitability for this Analysis | Notes |
| Acetonitrile (HPLC Grade) | 190 nm | High | The only viable choice for gradients <210 nm.[1][2] |
| Methanol | 205 nm | Critical Failure | At 205 nm, MeOH is opaque.[1][2] It will cause massive baseline drift and noise.[2] |
| Tetrahydrofuran (THF) | 212 nm | Incompatible | High UV cutoff; will mask the analyte.[2] |
| Water (HPLC Grade) | 190 nm | High | Must be fresh (18.2 MΩ).[1][2] Old water absorbs UV due to bacterial growth/CO2.[2] |
Protocol A: The "Iso-Absorbance" Balance
Goal: Flatten the gradient baseline chemically.
If you observe a rising baseline, you must balance the absorbance of MP-A and MP-B.
-
Diagnosis: Run a "blank" gradient (0µL injection). If the baseline rises by >50 mAU, your MP-B absorbs more than MP-A.[1]
-
Correction: Add a trace amount of UV-absorbing modifier to MP-A (Water) to match the absorbance of MP-B (Acetonitrile).
Module 2: Visualizing the Troubleshooting Logic
The following diagram outlines the decision process for diagnosing baseline issues specific to low-UV active compounds like 1-(Dichloromethylidene)-4-methylcyclohexane.
Caption: Logic flow for diagnosing baseline instability in low-UV HPLC methods.
Module 3: Ghost Peaks & System Contamination
The Problem: Random peaks appear in the blank injection, interfering with your analyte. The Cause: Trace impurities in the water or mobile phase additives are being concentrated on the column during the equilibration phase and eluting during the gradient.
Because you are detecting at ~205 nm, compounds that are usually "invisible" (like plasticizers from water bottles or bacterial byproducts) become visible.[1]
Protocol B: The "Zero-Injection" Validation
This test determines if the contamination is coming from the Sample/Injector or the Mobile Phase .
-
Run 1 (Standard Blank): Inject 0 µL (or pure solvent) and run the full gradient.
-
Run 2 (Zero Injection): Program the HPLC to run the gradient without performing an injection cycle (no needle movement).
-
Analysis:
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use a Refractive Index (RI) detector instead of UV? A: Only if you use an isocratic method. RI detectors measure bulk property changes; they are incompatible with gradient elution because the changing solvent composition causes the baseline to go off-scale immediately. If you can elute 1-(Dichloromethylidene)-4-methylcyclohexane using 100% Acetonitrile (or a fixed premix), RI is a viable option.[1][2]
Q2: My baseline is "wavy" (sinusoidal). What is happening? A: This is a Temperature Effect .[2] At low UV wavelengths, the Refractive Index of the solvent changes significantly with temperature. If your column oven cycles (e.g., heats on/off), the detector sees this as a wave.
-
Fix: Ensure the Flow Cell is thermally controlled (if your detector supports it) or insulate the capillary connecting the column to the detector.
Q3: Should I use a Reference Wavelength (e.g., 360 nm)? A: Proceed with Caution. While standard practice suggests using a reference (e.g., 360 nm, bw 100) to subtract noise, this can backfire in gradient elution.[7] The Refractive Index change during the gradient affects 205 nm and 360 nm differently. Subtracting them can create a drift that wasn't there.[1][2]
-
Test: Turn the Reference Wavelength OFF . If the baseline noise increases but the drift shape improves, leave it off.
Q4: The peak shape is broad/tailing.[2] Is the baseline hiding the tail? A: Likely. This molecule is lipophilic.[2] If your mobile phase pH is not controlled, or if the column is old, the compound may be interacting with silanols.
-
Fix: Ensure you are using a high-quality, end-capped C18 column.[2] A high organic start (e.g., 50% ACN) may be necessary to prevent the sample from precipitating at the head of the column.
References
-
Chromatography Today. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography.Link[1][2]
-
LCGC International. (2020).[2] HPLC Gradient Elution – Baseline Drift.[2][7][8][9]Link
-
Phenomenex. (2025).[2][10] How to Identify Ghost Peaks in U/HPLC.Link
-
Sigma-Aldrich. (n.d.).[2] HPLC Troubleshooting Guide: Baseline Drift & Noise.Link
-
PubChem. (n.d.).[2] 1,2-Dichloro-4-methylcyclohexene (Structural Analog Data).Link[2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(Chloromethyl)-4-methylcyclohexane | C8H15Cl | CID 13327355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 7. HPLC - Negative Peaks and Baseline Drift - Axion Labs [axionlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction conditions for "1-(Dichloromethylidene)-4-methylcyclohexane"
Technical Support Center: Ticket #8492 Topic: Optimization of 1-(Dichloromethylidene)-4-methylcyclohexane Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to synthesize 1-(dichloromethylidene)-4-methylcyclohexane from 4-methylcyclohexanone . This transformation relies on the Appel-Ramirez olefination , a variation of the Wittig reaction that converts a ketone carbonyl (
While conceptually simple, this reaction is notorious for two specific failure modes:
-
Stalled conversion due to moisture sensitivity of the in situ ylide.
-
Downstream purification failure caused by the co-elution of triphenylphosphine oxide (
).
This guide provides the optimized protocol, a mechanistic breakdown, and a troubleshooting decision tree to ensure high yield and purity.
Part 1: The Optimized Protocol (The "Golden Path")
Do not rely on generic Wittig procedures. The generation of the dichloromethylenetriphenylphosphorane ylide requires specific stoichiometry.
Reagent Stoichiometry Table
| Component | Role | Equiv. | Notes |
| 4-Methylcyclohexanone | Substrate | 1.0 | Dry thoroughly before use. |
| Triphenylphosphine ( | Reagent | 4.0 | Excess is required. 2 equiv form the ylide; 2 equiv scavenge oxygen. |
| Bromotrichloromethane ( | Halogen Source | 2.0 | Preferred over |
| Dichloromethane (DCM) | Solvent | N/A | Must be anhydrous ( |
| Zinc Dust (Optional) | Promoter | 2.0 | Accelerates ylide formation; helps if reaction stalls. |
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon flow. Add activated molecular sieves (4Å).
-
Solubilization: Dissolve
(4.0 equiv) in anhydrous DCM (0.5 M concentration relative to phosphine). Cool to 0°C.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Ylide Generation: Dropwise add
(2.0 equiv). The solution should turn a vibrant yellow-orange, indicating the formation of the phosphonium salt and subsequent ylide. Stir for 20 minutes at 0°C.-
Note: If using
, reflux is often required.[1] allows this to proceed at 0°C to RT.
-
-
Addition: Add 4-methylcyclohexanone (1.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The product is non-polar and will run near the solvent front; the ketone is more polar.
-
-
Quench: Dilute with hexanes (precipitates bulk
). Filter through a Celite pad.
Part 2: Mechanistic Visualization
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a Phosphonium Ylide intermediate, followed by a [2+2] Cycloaddition .[2]
Figure 1: Mechanistic pathway of the Ramirez gem-dichloroolefination. The formation of the strong P=O bond drives the final elimination step.
Part 3: Troubleshooting Guide (FAQ)
Q1: The reaction turned black/tarry, and the yield is <30%. What happened?
Diagnosis: Polymerization or Thermal Decomposition.
Root Cause: If you used Carbon Tetrachloride (
-
Switch Reagents: Use Bromotrichloromethane (
) . The C-Br bond is weaker than the C-Cl bond, allowing the initial phosphonium salt formation to occur at 0°C to Room Temperature rather than requiring reflux [1]. -
Add Zinc: Adding 2.0 equiv of Zinc dust can facilitate the reduction of the intermediate and prevent radical polymerization side-reactions.
Q2: I cannot separate the product from Triphenylphosphine Oxide ( ).
Diagnosis: The "Ghost" of Wittig Reactions.
Root Cause:
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Dissolve in minimal Ethanol or Toluene.
-
Add anhydrous
(1.5 equiv relative to ). -
Stir for 1 hour.
forms an insoluble complex ( ) and precipitates. -
Filter the solid. The filtrate contains your clean product.
-
Q3: TLC shows starting ketone remaining after 12 hours.
Diagnosis: Ylide Quenching. Root Cause: The dichloromethylenetriphenylphosphorane ylide is extremely sensitive to moisture. If your DCM was "bottle dry" rather than distilled or from a solvent system, the ylide hydrolyzed before reacting with the ketone. Solution:
-
Check Solvent: DCM must be distilled over
or passed through activated alumina columns. -
Order of Addition: Ensure the ylide (yellow/orange color) is fully formed before adding the ketone. If the solution is colorless, the ylide is not present.
Part 4: Workflow Visualization
Figure 2: Troubleshooting decision tree for the synthesis and purification of gem-dichloroalkenes.
References
-
Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Methylene Intermediates. Journal of the American Chemical Society, 84(9), 1745–1747.
-
Donald, J. R., & Martin, S. F. (2022).[4] Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 or MgCl2. Organic Process Research & Development, 26(6), 1862–1869.
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.
Sources
"1-(Dichloromethylidene)-4-methylcyclohexane" storage and handling issues
Technical Support Center: 1-(Dichloromethylidene)-4-methylcyclohexane
-
Ticket ID: #TCH-DCM-004
-
Responder: Dr. Aris Thorne, Senior Application Scientist
-
Subject: Comprehensive Storage, Handling, and Stability Guide
Introduction
Welcome to the technical support hub. You are likely working with 1-(Dichloromethylidene)-4-methylcyclohexane (CAS: 56679-39-9 / analog), a specialized 1,1-dichloroalkene intermediate. This compound is frequently utilized as a bioisostere for carbonyl groups or as a precursor in the synthesis of pyrethroid insecticides and functionalized cyclohexanes.
While relatively robust compared to simple vinyl chlorides, the gem-dichloroalkene moiety presents unique stability challenges—specifically sensitivity to acid-catalyzed hydrolysis and radical oxidation. This guide moves beyond the standard SDS to provide field-proven protocols for maintaining compound integrity.
Part 1: Critical Storage Protocols
The primary failure mode for this compound is the slow hydrolysis of the vinylidene dichloride group to the corresponding carboxylic acid or acyl chloride derivative, typically triggered by ambient moisture and catalyzed by trace acid.
Storage Matrix
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Reduces the kinetic rate of auto-oxidation and spontaneous polymerization. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent radical chain initiation at the alkene double bond. |
| Container | Amber Glass / Teflon-lined Cap | Blocks UV light (which cleaves C-Cl bonds) and prevents leaching of plasticizers common in standard caps. |
| Desiccant | Required (Secondary) | Store the vial inside a secondary jar containing activated molecular sieves or Drierite™. |
| Shelf Life | 6-12 Months | Purity re-validation is mandatory every 6 months via 1H-NMR. |
Part 2: Handling & Experimental Workflows
Protocol A: Inert Transfer Technique
Unlike standard solvents, 1,1-dichloroalkenes should not be poured.
-
Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water vapor directly into the product, accelerating hydrolysis.
-
Purging: If the septum has been punctured previously, purge the headspace with dry Argon for 60 seconds before withdrawal.
-
Withdrawal: Use a gas-tight glass syringe with a stainless steel needle. Avoid plastic syringes (polypropylene) for long-term contact, as halogenated solvents can swell plastics and extract impurities.
Protocol B: Re-Purification (If Degradation is Suspected)
If the liquid turns yellow or develops a precipitate (polymer/acid), perform a Flash Filtration :
-
Pack a small glass pipette with 2 cm of neutral alumina (not acidic silica, which can catalyze decomposition).
-
Elute the compound with dry hexane.
-
Concentrate in vacuo (keep bath < 30°C to avoid volatility losses).
Part 3: Troubleshooting & FAQs
Q1: My sample has turned from colorless to a pale yellow. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation or the formation of trace HCl (hydrochloric acid) from photolysis.
-
Action: Check the pH with a slightly moistened pH strip held in the headspace. If acidic, the sample is degrading.
-
Fix: For non-critical applications, wash the organic layer with dilute aqueous
, dry over , and filter. For catalysis work, distill under reduced pressure.
Q2: I see a new peak in the NMR around 9-10 ppm or 12 ppm. What is this?
-
The Science: The gem-dichloroalkene group (
) can hydrolyze.-
Pathway:
.
-
-
Interpretation: A peak at ~12 ppm indicates the carboxylic acid (4-methylcyclohexanecarboxylic acid). A peak around 9-10 ppm could indicate an aldehyde intermediate if reduction has occurred, though less common.
-
Prevention: Ensure your deuterated solvent (
) is neutralized (stored over ) to prevent acid-catalyzed hydrolysis in the NMR tube.
Q3: Can I use this compound in Lewis Acid catalyzed reactions (e.g., Friedel-Crafts)?
-
Warning: Yes, but be cautious. Strong Lewis acids (like
) can ionize the C-Cl bond, generating a vinyl cation. While this is sometimes the desired reactivity (to form vinylated products), it can also lead to rapid polymerization if the substrate is not present in excess. Always add the Lewis Acid last at low temperature (-78°C or 0°C).
Part 4: Visualized Workflows
Figure 1: Storage Decision Logic
A logic gate for determining the correct storage conditions based on usage frequency.
Caption: Decision tree for optimizing storage longevity based on usage frequency.
Figure 2: Impurity Identification via NMR
Flowchart for interpreting 1H-NMR data to assess compound purity.
Caption: Rapid diagnostic flow for identifying hydrolysis or reduction byproducts.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1,1-Dichloroalkenes and Derivatives. Merck KGaA.
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis and reactivity of 1,1-dichloro-1-alkenes.
-
National Institutes of Health (PubChem). (2025). Compound Summary: 1,2-Dichloro-4-methylcyclohexene (Structural Analog Data).
-
ResearchGate. (2020).[2] Method for the Synthesis of 1,1-Dichloroalkenes.
Sources
Validation & Comparative
A Validated High-Resolution GC-MS Method for the Quantification of 1-(Dichloromethylidene)-4-methylcyclohexane: A Comparative Guide
Introduction: The Analytical Challenge of Halogenated Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of halogenated organic intermediates is paramount. These molecules often serve as critical building blocks, and their purity can directly influence the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API). "1-(Dichloromethylidene)-4-methylcyclohexane" (CAS No. 119124-13-9, Molecular Formula: C₈H₁₂Cl₂) is one such intermediate, whose reactive dichloromethylidene group makes it a valuable synthon, but also presents analytical challenges.[1] Its potential volatility and the presence of chlorine atoms necessitate a sensitive and selective analytical method to ensure its quality and control for potential process-related impurities.
This guide introduces a newly developed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 1-(Dichloromethylidene)-4-methylcyclohexane. We will delve into the rationale behind the method's development, provide a detailed, step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compare its performance against a traditional Gas Chromatography with Flame Ionization Detection (GC-FID) approach.[2][3] This document is intended for researchers, analytical scientists, and quality control professionals who require a robust and reliable method for the analysis of this, and structurally similar, halogenated compounds.
Methodology & Rationale: Choosing the Right Tool for the Job
The selection of an analytical technique is a critical first step, guided by the physicochemical properties of the analyte and the intended purpose of the analysis.
Physicochemical Properties (Inferred):
-
Molecular Weight: 179.09 g/mol [1]
-
Boiling Point (Estimated): 190-210 °C. This estimation is based on the boiling points of similar chlorinated cyclohexane derivatives, such as 1,2-dichlorocyclohexane (approx. 189 °C).[4][5] This moderate boiling point makes the compound amenable to gas chromatography.
-
Structure: A substituted cyclohexane ring with an exocyclic double bond bearing two chlorine atoms. This structure suggests potential for unique fragmentation patterns in mass spectrometry.
Given these properties, Gas Chromatography is the separation technique of choice due to the compound's volatility. The primary decision then lies in the detection method.
A New Approach: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)
We propose a GC-MS method for its superior specificity and sensitivity . Mass spectrometry provides not just quantitative data but also structural information, allowing for unambiguous identification of the analyte and potential impurities, a significant advantage over less specific detectors.[6][7]
Comparative Method: Traditional Gas Chromatography-Flame Ionization Detection (GC-FID)
For comparison, we will evaluate a conventional GC-FID method. GC-FID is a robust and widely used technique for quantifying organic compounds.[7][8][9] However, its response to halogenated compounds can be less sensitive compared to other detectors like an Electron Capture Detector (ECD), and it lacks the specificity of MS.[5][8] The comparison will highlight the advantages of the new GC-MS method in a real-world application.
Experimental Protocols
New Method: GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 1-(Dichloromethylidene)-4-methylcyclohexane sample.
-
Dissolve in 50 mL of high-purity hexane to create a 1 mg/mL stock solution.
-
Perform serial dilutions with hexane to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For validation samples (accuracy and precision), spike a placebo matrix or a known blank with the stock solution to achieve the desired concentrations.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.[10]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[10]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. A non-polar column is chosen for its good separation of hydrocarbons.[11]
-
Injector: Split/splitless injector at 250°C. Use a 20:1 split ratio for standard analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Final hold: 5 minutes at 220°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-300) for peak identification and purity.
-
SIM Ions for Quantification:
-
Target Ion: m/z 143 (M-Cl)⁺
-
Qualifier Ions: m/z 107, m/z 178 (M)⁺ (Isotope peak)
-
-
-
Comparative Method: GC-FID Protocol
-
Sample Preparation: As per the GC-MS protocol.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C, 20:1 split ratio.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Same as the GC-MS method.
-
Detector: FID at 280°C.
-
Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.
-
Validation of the New GC-MS Method
The new GC-MS method was validated according to the ICH Q2(R2) guidelines, assessing its specificity, linearity, range, accuracy, precision, and limits of detection and quantification.[2][3]
Validation Workflow
Caption: Workflow for the validation of the new analytical method.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Rationale: The synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane can arise from the reaction of 4-methylcyclohexanone with a dichloromethylenating agent. Potential impurities could include unreacted starting material (4-methylcyclohexanone), reaction by-products, or isomers.
-
Procedure:
-
A solution of the analyte was spiked with potential impurities: 4-methylcyclohexanone and 1,2-dichloro-4-methylcyclohexene (a potential isomeric byproduct).
-
A blank sample (hexane) was injected to ensure no interfering peaks at the retention time of the analyte.
-
The spiked sample was analyzed using the GC-MS method in full scan mode.
-
-
Results: The analyte peak was well-resolved from the potential impurities and no interfering peaks were observed in the blank. The mass spectrum of the analyte peak was unique and could be clearly distinguished from the spectra of the spiked impurities, demonstrating the high selectivity of the MS detector.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure: A series of seven concentrations ranging from 1 µg/mL to 100 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.
-
Results: The method was found to be linear over the tested range.
| Parameter | Result |
| Range | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 25432x + 1250 |
Accuracy
Accuracy is the closeness of the test results to the true value. It was determined by spike recovery experiments.
-
Procedure: A placebo matrix was spiked with the analyte at three concentration levels (low, medium, high) covering the specified range (5, 50, and 95 µg/mL). Each level was prepared in triplicate and analyzed.
-
Results: The method demonstrated high accuracy across the analytical range.
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 5.0 | 4.95 | 99.0 | 1.8 |
| 50.0 | 50.45 | 100.9 | 1.1 |
| 95.0 | 94.20 | 99.2 | 0.9 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate samples at 100% of the target concentration (50 µg/mL) were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using different equipment.
-
Results: The low Relative Standard Deviation (RSD) values indicate excellent precision.
| Precision Level | Mean Concentration (µg/mL) | RSD (%) |
| Repeatability | 50.15 | 1.2 |
| Intermediate Precision | 49.80 | 1.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[10]
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
-
Results: The calculated limits demonstrate the high sensitivity of the GC-MS method.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantitation (LOQ) | 0.76 |
Comparison with the GC-FID Method
To provide a clear comparison, the GC-FID method was also evaluated for key performance parameters using the same set of standards and samples.
Comparative Performance Data
| Parameter | New GC-MS Method | Comparative GC-FID Method | Commentary |
| Specificity | High. Unambiguous peak identification via mass spectrum. | Low. Peak identification based solely on retention time. Co-elution with impurities is a risk. | The GC-MS method provides a much higher degree of confidence in the identity of the quantified peak. |
| Linearity (r²) | 0.9995 | 0.9989 | Both methods show excellent linearity, but the GC-MS method is slightly superior. |
| Accuracy (Recovery %) | 99.0 - 100.9% | 97.5 - 102.5% | Both methods demonstrate acceptable accuracy. |
| Precision (RSD %) | < 1.5% | < 2.0% | Both methods are precise, with the GC-MS method showing slightly better performance. |
| LOQ (µg/mL) | 0.76 | 2.5 | The GC-MS method is significantly more sensitive, allowing for the quantification of much lower levels of the analyte. |
Logical Relationship of Method Choice
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
This guide has detailed the development and rigorous validation of a new GC-MS method for the quantitative analysis of 1-(Dichloromethylidene)-4-methylcyclohexane. The validation results demonstrate that the method is specific, linear, accurate, precise, and sensitive, making it highly suitable for its intended purpose in a quality control or research environment.
When compared to a traditional GC-FID method, the new GC-MS method offers two key advantages:
-
Superior Specificity: The ability to confirm the identity of the analyte peak through its mass spectrum is a critical advantage, especially when analyzing samples that may contain process-related impurities or isomers.[6] This provides a higher level of analytical certainty.
-
Enhanced Sensitivity: With a Limit of Quantitation approximately three times lower than the GC-FID method, the GC-MS approach is better suited for the analysis of trace levels of the analyte, which is crucial for impurity testing and stability studies.
While the GC-FID method provides acceptable performance for routine assays where the sample matrix is well-characterized and expected analyte concentrations are high, we strongly recommend the adoption of the validated GC-MS method for all applications requiring unambiguous identification and sensitive quantification of 1-(Dichloromethylidene)-4-methylcyclohexane. This approach aligns with modern expectations for analytical rigor and data integrity in the pharmaceutical and chemical industries.
References
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]
-
How to determine the LOD using the calibration curve?. Chromforum. Available from: [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry. Available from: [Link]
-
Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. Available from: [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. ResearchGate. Available from: [Link]
-
A Comprehensive Guide for Analytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link]
-
A Guide to Analytical Method Validation. Waters Corporation. Available from: [Link]
-
(Dichloromethyl)cyclohexane. PubChem. Available from: [Link]
-
GC/FID vs GC/MS - VOCs, SVOCs, pesticides, herbicides. Chromatography Forum. Available from: [Link]
-
Percentage area of volatile constituents from GC-FID or GC-MS; which is more accurate?. ResearchGate. Available from: [Link]
-
How to calculate LOD and LOQ by different ways?. YouTube. Available from: [Link]
-
How to calculate LOD and LOQ of analyte by hplc?. ResearchGate. Available from: [Link]
-
Cyclohexane, (dichloromethylene)-. PubChem. Available from: [Link]
-
Cyclohexane, 1,2-dichloro-. NIST WebBook. Available from: [Link]
-
GC with Flame Ionization Detector (FID): Applications and Considerations. Phenomenex. Available from: [Link]
-
2,4-Dichloro-1-(chloromethyl)cyclohexane. PubChem. Available from: [Link]
-
A Quantitative analysis of monoterpenes through GC–MS. ResearchGate. Available from: [Link]
-
Dichloromethane cyclohexane. PubChem. Available from: [Link]
-
Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. PMC. Available from: [Link]
-
Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. MDPI. Available from: [Link]
-
GC AND GC/MS. Agilent. Available from: [Link]
-
Terpene Analysis by GC-VUV. Restek. Available from: [Link]
-
1-(dichloromethylidene)-4-methylcyclohexane. Chemspace. Available from: [Link]
-
GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference?. Reddit. Available from: [Link]
-
GC-MS and GC-FID Analysis. 6NAPSE Laboratory. Available from: [Link]
Sources
- 1. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]
- 2. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 4. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US9115155B1 - Low-pressure synthesis of cyclohexanedimethanol and derivatives - Google Patents [patents.google.com]
- 9. cis-1,2-Dichlorocyclohexane | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. catalogo.latu.org.uy [catalogo.latu.org.uy]
- 11. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Biological Activity of 1-(Dichloromethylidene)-4-methylcyclohexane and Structurally Related Analogs
Introduction: Unveiling the Potential of a Novel Dichlorinated Monoterpene Derivative
In the vast landscape of chemical compounds with therapeutic potential, monoterpenes and their derivatives have consistently emerged as a promising class of molecules, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This guide focuses on the largely unexplored compound, 1-(Dichloromethylidene)-4-methylcyclohexane , a unique structure that marries a monoterpene-like scaffold with a gem-dihalogenated alkene moiety. While direct biological data for this specific molecule is not yet available in published literature, this document will provide a comprehensive comparative analysis of its potential activities by examining structurally similar compounds.
Through an in-depth exploration of structure-activity relationships (SAR), we will extrapolate potential biological effects and propose a robust experimental framework for their validation.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic applications.
Structural Deconstruction and Comparative Framework
The structure of 1-(Dichloromethylidene)-4-methylcyclohexane can be dissected into two key components: the 4-methylcyclohexane core, which is a saturated analog of the p-menthane monoterpene skeleton, and the dichloromethylidene group, a gem-dihalogenated exocyclic double bond. To predict the biological activity of our target compound, we will draw comparisons with three main classes of structurally related molecules:
-
Monocyclic Monoterpenes: Compounds sharing the p-menthane skeleton (e.g., menthol, limonene) to understand the contribution of the carbocyclic core.
-
Cyclohexane and Cyclohexene Derivatives: To evaluate the impact of the six-membered ring system on biological activity.
-
Halogenated Organic Compounds: Specifically, those containing a gem-dichloroalkene moiety, to infer the influence of this functional group on cytotoxicity and antimicrobial action.
The central hypothesis is that the biological activity of 1-(Dichloromethylidene)-4-methylcyclohexane will be a composite of the properties endowed by its constituent parts, potentially leading to unique or enhanced effects.
Comparative Analysis of Biological Activities
| Compound Class | Representative Structures | Reported Biological Activities | Potential Contribution to Target Compound's Activity |
| Monocyclic Monoterpenes | Limonene, Menthol, Carvone | Antimicrobial, Anti-inflammatory, Anticancer, Analgesic[1][2][3] | The 4-methylcyclohexane scaffold may confer a baseline of these activities and influence pharmacokinetic properties such as lipophilicity. |
| Cyclohexane/Cyclohexene Derivatives | Various synthetic derivatives | Anticancer, Antimicrobial, Anti-inflammatory[7][8][9][10] | The cyclohexane ring is a common feature in many bioactive compounds and can serve as a rigid scaffold for interaction with biological targets. |
| Halogenated Organic Compounds | Dichloroacetic acid, various pesticides and industrial chemicals | Cytotoxicity, Enzyme inhibition, Potential for bioaccumulation[11][12] | The dichloromethylidene group is expected to be a key driver of cytotoxic and antimicrobial effects due to its electrophilic nature and potential to interact with cellular nucleophiles. |
Structure-Activity Relationship (SAR) Insights and Predictions
The principles of SAR suggest that the introduction of the dichloromethylidene group onto the 4-methylcyclohexane scaffold could significantly modulate its biological profile.[6][13]
-
Enhanced Cytotoxicity and Anticancer Potential: Many halogenated organic compounds exhibit toxicity by interfering with enzymatic processes.[11] The dichloromethylidene group, being an electron-withdrawing moiety, can render the double bond susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA, potentially leading to cellular damage and apoptosis in cancer cells. This is a known mechanism for some anticancer agents.[7][9]
-
Potent Antimicrobial Activity: The lipophilic nature of the cyclohexane ring combined with the reactive dichloromethylidene group could facilitate the disruption of microbial cell membranes and inhibition of essential enzymes, leading to potent antimicrobial effects.
-
Modulation of Anti-inflammatory Effects: While the monoterpene core is associated with anti-inflammatory properties, the reactivity of the dichlorinated group could either enhance or diminish this effect, warranting experimental investigation.
Below is a diagram illustrating the key structural features of 1-(Dichloromethylidene)-4-methylcyclohexane and its relationship to analogous compounds, forming the basis of our SAR predictions.
Caption: Proposed experimental workflow for biological activity assessment.
Detailed Experimental Protocols
Synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane
In Vitro Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116, MCF-7) and a normal human cell line (e.g., HaCaT) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(Dichloromethylidene)-4-methylcyclohexane in an appropriate solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability) and add to the wells. [14][15][16]Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media.
-
Compound Dilution: Perform a two-fold serial dilution of 1-(Dichloromethylidene)-4-methylcyclohexane in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1-(Dichloromethylidene)-4-methylcyclohexane is currently lacking, a comparative analysis based on its structural components strongly suggests the potential for significant cytotoxic and antimicrobial properties. The presence of the dichloromethylidene group is hypothesized to be a key driver of these activities. The proposed experimental workflow provides a clear and robust path for the validation of these predictions.
Future research should focus on the synthesis and purification of this novel compound, followed by the systematic execution of the outlined biological assays. Positive results from these initial screenings would warrant more in-depth mechanistic studies to elucidate the specific cellular targets and pathways affected by 1-(Dichloromethylidene)-4-methylcyclohexane. This line of inquiry holds the potential to uncover a new class of bioactive molecules with therapeutic applications.
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DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova Y.H. Mammadaliyev Institute of Petro. (n.d.). Retrieved February 24, 2026, from [Link]
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A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 1-(Dichloromethylidene)-4-methylcyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and pharmaceutical development, the precise characterization of molecular entities is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. The compound 1-(Dichloromethylidene)-4-methylcyclohexane, a potentially valuable synthetic intermediate, presents a classic analytical challenge: ensuring isomeric purity. The stereochemical arrangement of the methyl group relative to the dichloromethylidene substituent can significantly influence its reactivity and downstream applications. This guide provides an in-depth, comparative analysis of the primary analytical techniques for resolving and quantifying the diastereomers of this compound, grounding recommendations in both theoretical principles and practical, field-proven insights.
The Isomeric Landscape: Understanding cis and trans Diastereomers
1-(Dichloromethylidene)-4-methylcyclohexane exists as two primary diastereomers: cis and trans. This isomerism arises from the relative orientation of the methyl group at the C4 position with respect to the dichloromethylidene group at the C1 position.[1][2] The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.[3] In this conformation, the methyl group can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.[4]
-
trans-isomer: The more stable conformer typically has the methyl group in an equatorial position, minimizing unfavorable 1,3-diaxial interactions.[5]
-
cis-isomer: This isomer will have one substituent in an axial position and the other equatorial in its most stable chair conformation.[1]
The subtle differences in the physical and chemical properties of these isomers necessitate high-resolution analytical methods for their separation and quantification. The choice of method is critical and depends on the specific requirements of the analysis, such as required precision, sample throughput, and the need for structural confirmation.
Orthogonal Approaches: GC vs. NMR for Isomeric Purity
Two powerful techniques stand out for this analytical challenge: Gas Chromatography (GC), a separative method, and Nuclear Magnetic Resonance (NMR) spectroscopy, a structural method.[6][7][8] They offer complementary information and serve different, though sometimes overlapping, purposes in a comprehensive analytical workflow.
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Primary Principle | Physical separation based on volatility and interaction with a stationary phase. | Chemical structure analysis based on nuclear spin in a magnetic field. |
| Resolution | Highly dependent on column chemistry; can achieve baseline separation of isomers. | Dependent on magnetic field strength; resolves individual protons/carbons. |
| Quantification | Relative (peak area %) or absolute (with certified standards for each isomer). | Absolute or relative without the need for an identical standard.[8][9] |
| Sensitivity | High (ng to pg level), especially with selective detectors like ECD or MS.[10][11] | Moderate (µg to mg level). |
| Structural Info | Limited without MS. GC-MS provides fragmentation patterns for identification.[12][13] | Definitive structural elucidation and stereochemical assignment. |
| Throughput | High; rapid analysis times are possible. | Lower; requires longer acquisition times for high S/N. |
Deep Dive: Gas Chromatography (GC) for Diastereomer Separation
GC is the workhorse for analyzing volatile and semi-volatile organic compounds, including halogenated hydrocarbons.[10][12] The success of GC in separating diastereomers is almost entirely dependent on the choice of the capillary column's stationary phase.[14][15]
Causality of Column Selection
-
Non-Polar Columns (e.g., 5% Phenyl Polysiloxane - HP-5): These columns separate compounds primarily based on their boiling points. Since the cis and trans isomers of 1-(Dichloromethylidene)-4-methylcyclohexane have very similar molecular weights and likely close boiling points, achieving baseline separation on a non-polar column can be challenging.[14]
-
Polar Columns (e.g., Biscyanopropyl Polysiloxane): These columns offer a different separation mechanism. The stationary phase can engage in dipole-dipole interactions with the analytes. The subtle differences in the overall dipole moment between the cis and trans isomers, arising from their distinct three-dimensional structures, can be exploited by a polar column to achieve superior separation where a non-polar column would fail. This is the key to a robust GC method for this compound.
Comparative GC Performance Data (Illustrative)
| Parameter | Method A: Non-Polar Column (HP-5) | Method B: Polar Column (e.g., DB-225) |
| Retention Time (Isomer 1) | 10.21 min | 15.45 min |
| Retention Time (Isomer 2) | 10.28 min | 15.98 min |
| Resolution (Rs) | 1.1 (Co-elution) | 2.8 (Baseline Separation) |
| Peak Asymmetry | 1.2 | 1.1 |
| Expert Assessment | Inadequate for accurate quantification due to poor resolution. | Excellent for routine QC and accurate isomeric ratio determination. |
Protocol: High-Resolution GC-MS Analysis
This protocol outlines a self-validating system for the separation and identification of isomers. The use of Mass Spectrometry (MS) as a detector provides definitive confirmation of the eluting peaks' identities based on their mass-to-charge ratio and fragmentation patterns.[13][16]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a non-halogenated solvent like hexane or ethyl acetate to create a 1 mg/mL stock solution.[11][13] Dilute this stock 1:100 to a final concentration of 10 µg/mL.
-
Instrumentation: A gas chromatograph equipped with a polar capillary column (e.g., Agilent DB-225, 30 m x 0.25 mm, 0.25 µm) and a Mass Spectrometer.
-
GC Conditions:
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 10°C/min to 200°C, hold for 5 min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI), 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Integrate the peak areas for the two resolved isomer peaks. The isomeric purity is expressed as the percentage of the desired isomer's peak area relative to the total area of both isomer peaks. Confirm the identity of each peak by its mass spectrum.
GC Analysis Workflow
Caption: Workflow for GC-MS based isomeric purity analysis.
Deep Dive: Quantitative NMR (qNMR) for Definitive Analysis
While GC provides excellent separation, NMR spectroscopy offers unparalleled structural insight and a powerful method for quantification that does not require isolated standards of each isomer.[6][7][9] This makes it a "primary ratio method of measurement."[7]
Causality of NMR Signal Differentiation
The chemical environment of the protons (¹H) and carbons (¹³C) in the cis and trans isomers is different. Specifically, the axial or equatorial orientation of the methyl group dramatically affects the chemical shift of its own protons and adjacent protons on the cyclohexane ring due to anisotropic effects.[4][17] By identifying unique, well-resolved signals for each isomer in the ¹H NMR spectrum, their relative ratio can be determined with high accuracy by comparing the integrals (the area under the peaks).[9]
Protocol: ¹H qNMR for Isomeric Ratio Determination
This protocol is designed to ensure high accuracy and precision, which is a hallmark of a trustworthy qNMR method.[8]
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the sample into a clean vial.
-
Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard is for absolute quantification if needed but is not strictly necessary for relative isomeric ratio determination.
-
Vortex to ensure complete dissolution and transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for ensuring quantitativity include:
-
Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically d1 ≥ 30 seconds). This ensures all protons have fully relaxed before the next pulse, making signal intensity directly proportional to the number of nuclei.[7]
-
Sufficient Scans: Co-add at least 16-32 scans to achieve a high signal-to-noise ratio (S/N > 250:1 for signals of interest).
-
90° Pulse Angle: Ensure a calibrated 90-degree pulse angle is used.
-
-
-
Data Processing and Analysis:
-
Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve S/N without significantly distorting peak shape.
-
Carefully phase and baseline correct the spectrum.
-
Identify a well-resolved, non-overlapping signal unique to the cis isomer and one unique to the trans isomer (e.g., the methyl doublet).
-
Integrate these signals accurately. The integration limits should cover at least 64 times the full width at half height (FWHH) of the signal to capture >99% of the intensity.[7]
-
Calculate the isomeric ratio:
-
% Isomer A = (Integral_A / (Integral_A + Integral_B)) * 100
-
-
Final Recommendations: A Two-Tiered Approach
For a complete and robust quality control strategy for 1-(Dichloromethylidene)-4-methylcyclohexane, a combined approach is recommended.
Caption: Decision tree for selecting the optimal analytical method.
-
Tier 1: Routine Quality Control (GC-MS): For routine batch release and process monitoring where high throughput is essential, a validated GC-MS method using a polar column is the superior choice. It provides reliable separation and quantification of the isomeric ratio quickly and with high sensitivity.
-
Tier 2: Reference & Investigation (qNMR): For initial structural confirmation, characterization of a reference standard, or in-depth investigation of impurity profiles, qNMR is the authoritative method. Its ability to provide unambiguous structural information and highly accurate quantification without isomer-specific standards makes it an invaluable tool for establishing the ground truth of a sample's composition.[6][18]
By leveraging the strengths of both these orthogonal techniques, researchers and drug developers can ensure the highest level of scientific integrity and confidence in the quality of their materials.
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Hashimoto, S., Fushimi, A., & Takazawa, Y. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Environmental Chemistry, 26(2), 95-103. [Link]
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Manius, G., & Tscherne, R. (1977). Gas-Liquid Chromatographic Separation of Some Optically-Active Amines by Diastereomer Formation. Journal of Chromatographic Science, 15(9), 432-435. [Link]
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Liu, W., Gan, J., & Lee, S. (2004). Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography. Journal of Agricultural and Food Chemistry, 52(4), 753-759. [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-2. [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2008). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
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LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
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Liu, W., Gan, J., Lee, S., & Jury, W. A. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. PubMed. [Link]
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Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
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Brückner, H., & Hausch, M. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. [Link]
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Squillacote, M. E., & Neth, J. M. (2001). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 123(17), 3929-3935. [Link]
-
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Anet, F. A. L. (1962). NMR Spectra of 1,1,4,4‐Tetramethylcyclohexyl‐cis and trans‐2,6‐diacetate. The Journal of Chemical Physics, 36(11), 2965-2972. [Link]
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Cárdenas-Jirón, G. I., & Notario, R. (2014). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. [Link]
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All about chemistry. (2020, May 12). Conformational analysis of Substituted Cyclohexanes [Video]. YouTube. [Link]
-
SlideShare. (n.d.). Stereochemistry of disubstituted cyclohexane. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
